BMS-665053
Descripción
Propiedades
Número CAS |
1173435-64-7 |
|---|---|
Fórmula molecular |
C16H14Cl3F2N3O2 |
Peso molecular |
424.7 g/mol |
Nombre IUPAC |
5-chloro-1-[(1S)-1-cyclopropylethyl]-3-[2,6-dichloro-4-(difluoromethoxy)anilino]pyrazin-2-one |
InChI |
InChI=1S/C16H14Cl3F2N3O2/c1-7(8-2-3-8)24-6-12(19)22-14(15(24)25)23-13-10(17)4-9(5-11(13)18)26-16(20)21/h4-8,16H,2-3H2,1H3,(H,22,23)/t7-/m0/s1 |
Clave InChI |
NFRNVFLIULAQST-ZETCQYMHSA-N |
SMILES isomérico |
C[C@@H](C1CC1)N2C=C(N=C(C2=O)NC3=C(C=C(C=C3Cl)OC(F)F)Cl)Cl |
SMILES canónico |
CC(C1CC1)N2C=C(N=C(C2=O)NC3=C(C=C(C=C3Cl)OC(F)F)Cl)Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
BMS-665053; BMS 665053; BMS665053. |
Origen del producto |
United States |
Foundational & Exploratory
The Mechanism of Action of BMS-665053: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-665053 is a potent and highly selective, non-peptide antagonist of the corticotropin-releasing factor receptor 1 (CRF1). By competitively inhibiting the binding of corticotropin-releasing factor (CRF) to its primary receptor, this compound effectively modulates the hypothalamic-pituitary-adrenal (HPA) axis and other neural circuits implicated in the stress response. This document provides a comprehensive overview of the mechanism of action of this compound, including its molecular interactions, downstream signaling effects, and preclinical evidence of its anxiolytic potential. Detailed experimental protocols, based on established methodologies for CRF1 receptor antagonists, are provided, alongside quantitative data and visual representations of the relevant biological pathways and experimental workflows.
Introduction to CRF1 Receptor Antagonism
The corticotropin-releasing factor (CRF) system is a critical mediator of the body's neuroendocrine, autonomic, and behavioral responses to stress. Dysregulation of this system has been strongly implicated in the pathophysiology of anxiety and depressive disorders. The CRF1 receptor, a G-protein coupled receptor, is the principal mediator of the anxiogenic effects of CRF. Consequently, the development of small molecule CRF1 receptor antagonists, such as this compound, represents a promising therapeutic strategy for the treatment of stress-related psychiatric conditions.
Molecular Mechanism of Action of this compound
This compound functions as a competitive antagonist at the CRF1 receptor.[1][2][3] Its primary mechanism involves occupying the ligand-binding pocket of the receptor, thereby preventing the endogenous ligand, CRF, from binding and initiating downstream signaling cascades. This inhibitory action effectively dampens the physiological responses to stress that are mediated by the CRF1 receptor.
Binding Affinity and Selectivity
This compound demonstrates high-affinity binding to both human and rat CRF1 receptors. In preclinical studies, it has shown a high degree of selectivity for the CRF1 receptor over the CRF2 receptor subtype, which is crucial for minimizing off-target effects.
| Parameter | Value | Assay Conditions |
| CRF1 Receptor Binding Affinity (IC50) | 1.0 nM | Competitive binding assay with ovine CRF in membranes from cells expressing human or rat CRF1 receptors.[1][3] |
| CRF2 Receptor Binding Affinity (IC50) | >10 µM | Competitive binding assay with ovine CRF in membranes from cells expressing CRF2 receptors.[3] |
Functional Antagonism
The binding of this compound to the CRF1 receptor translates into potent functional antagonism. This is most prominently observed as an inhibition of CRF-stimulated intracellular signaling pathways.
| Parameter | Value | Assay Conditions |
| Inhibition of CRF-stimulated cAMP production (IC50) | 4.9 nM | Human Y-79 retinoblastoma cells stimulated with 1 nM CRF.[1][3] |
Signaling Pathways Modulated by this compound
The primary signaling pathway inhibited by this compound is the canonical Gs-protein coupled pathway activated by CRF at the CRF1 receptor.
Preclinical Efficacy
In vivo studies in animal models have demonstrated the anxiolytic-like effects of this compound.
| Model | Species | Dose | Effect | Bioavailability (F) |
| Defensive Withdrawal Anxiety Test | Rat | 10 mg/kg, p.o. | Anxiolytic efficacy | 52%[3] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize CRF1 receptor antagonists like this compound. These protocols are based on standard practices in the field and literature for similar compounds.
CRF1 Receptor Binding Assay
Objective: To determine the binding affinity (IC50) of this compound for the CRF1 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from a cell line stably expressing the human or rat CRF1 receptor (e.g., HEK293 cells) or from rat cortical tissue.
-
Radioligand: A radiolabeled CRF analog, such as [125I]Tyr0-ovine CRF, is used as the competing ligand.
-
Assay Buffer: A suitable buffer containing protease inhibitors is used (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, 0.1% BSA, pH 7.4).
-
Incubation: A constant concentration of the radioligand is incubated with the cell membranes and varying concentrations of this compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using a gamma counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
Functional cAMP Accumulation Assay
Objective: To measure the functional antagonist activity of this compound by quantifying its ability to inhibit CRF-stimulated cAMP production.
Methodology:
-
Cell Line: Human Y-79 retinoblastoma cells, which endogenously express the CRF1 receptor, are commonly used.[1][3]
-
Cell Culture: Cells are cultured in appropriate media and seeded into multi-well plates.
-
Pre-incubation: Cells are pre-incubated with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulation: Cells are then stimulated with a fixed concentration of CRF (e.g., 1 nM).
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay (e.g., HTRF, ELISA).
-
Data Analysis: The concentration of this compound that inhibits 50% of the CRF-stimulated cAMP production (IC50) is calculated using a sigmoidal dose-response curve.
Conclusion
This compound is a potent and selective CRF1 receptor antagonist with a clear mechanism of action. By blocking the binding of CRF to its receptor, it inhibits the downstream production of cAMP, a key second messenger in the stress signaling cascade. Preclinical data demonstrates its high affinity for the CRF1 receptor and its efficacy in an animal model of anxiety. The detailed experimental protocols provided herein offer a framework for the continued investigation and characterization of this and other CRF1 receptor antagonists. The targeted action of this compound on a well-validated biological pathway underscores its potential as a therapeutic agent for the treatment of stress-related disorders. Further research, including clinical trials, would be necessary to fully elucidate its therapeutic utility in humans.
References
- 1. BMS Streamlines Pipeline, Removes Two Clinical Programs Amid Leadership Changes [noahai.co]
- 2. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological and behavioral characterization of the novel CRF1 antagonist BMS-763534 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to BMS-665053: A Corticotropin-Releasing Factor 1 (CRF1) Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BMS-665053 is a potent and selective non-peptide antagonist of the Corticotropin-Releasing Factor 1 (CRF1) receptor. The CRF system, particularly the CRF1 receptor, plays a pivotal role in mediating the body's endocrine, autonomic, and behavioral responses to stress. Dysregulation of this system has been implicated in the pathophysiology of various stress-related disorders, including anxiety and depression. By blocking the action of corticotropin-releasing factor (CRF) at the CRF1 receptor, this compound presents a promising therapeutic mechanism for mitigating the effects of chronic stress and treating associated psychiatric conditions. This document provides a comprehensive technical overview of this compound, including its mechanism of action, pharmacological data, and relevant experimental methodologies.
Mechanism of Action
This compound functions as a high-affinity antagonist at the CRF1 receptor.[1][2] CRF1 receptors are G-protein coupled receptors (GPCRs) predominantly linked to the Gs-alpha subunit.[3][4] Upon binding of the endogenous ligand CRF, the receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[4] this compound competitively binds to the CRF1 receptor, thereby preventing CRF-mediated signal transduction and the subsequent downstream physiological effects associated with stress responses.
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.
Table 1: In Vitro Receptor Binding and Functional Antagonism
| Parameter | Species | Assay Details | Value | Reference |
| IC50 (Binding) | Human & Rat | Competitive binding against 150 pM ovine CRF | ≤ 1.0 nM | [1] |
| IC50 (Functional) | Human | Inhibition of 1 nM CRF-stimulated cAMP production in Y-79 retinoblastoma cells | 4.9 nM | [1][5] |
| Selectivity (CRF2) | - | Competitive binding against 150 pM ovine CRF | >10,000 nM (>10 µM) | [1] |
Table 2: In Vivo Efficacy and Pharmacokinetics
| Parameter | Species | Model | Dose | Effect | Reference |
| Anxiolytic Efficacy | Rat | Defensive withdrawal anxiety test | 10 mg/kg, p.o. | Exhibited anxiolytic effects | [1] |
| Oral Bioavailability (F) | Rat | - | - | 52% | [1] |
Signaling Pathways and Experimental Workflows
CRF1 Receptor Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated by CRF1 receptor activation and its inhibition by this compound.
Caption: CRF1 Receptor Signaling Pathway and Point of Antagonism by this compound.
Experimental Workflow for CRF1 Antagonist Evaluation
This diagram outlines a typical workflow for the preclinical evaluation of a novel CRF1 receptor antagonist like this compound.
Caption: Standard Preclinical Evaluation Workflow for a CRF1 Receptor Antagonist.
Logical Relationship of this compound within the CRF System
This diagram depicts the hierarchical relationship of this compound within the broader stress response system.
Caption: Logical Placement of this compound in the Stress Response Cascade.
Experimental Protocols
The following are generalized protocols representative of the key experiments used to characterize CRF1 receptor antagonists like this compound.
CRF1 Receptor Binding Assay (Competitive Inhibition)
-
Objective: To determine the binding affinity (Ki or IC50) of the test compound for the CRF1 receptor.
-
Materials:
-
Cell membranes prepared from a cell line stably expressing the human or rat CRF1 receptor (e.g., HEK293, CHO cells).
-
Radioligand: Typically a high-affinity CRF1 receptor agonist or antagonist labeled with iodine-125 (e.g., [¹²⁵I]-Sauvagine, [¹²⁵I]-Astressin).
-
Test Compound: this compound at various concentrations.
-
Non-specific binding control: A high concentration of a known, unlabeled CRF1 ligand (e.g., unlabeled CRF).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA, pH 7.4.
-
-
Procedure:
-
In a multi-well plate, incubate the cell membranes with the radioligand and varying concentrations of this compound.
-
Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess unlabeled ligand).
-
Incubate at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Functional Antagonism Assay (cAMP Accumulation)
-
Objective: To determine the potency (IC50) of the test compound in inhibiting CRF-stimulated intracellular cAMP production.
-
Materials:
-
A whole-cell system endogenously or recombinantly expressing the CRF1 receptor (e.g., human Y-79 retinoblastoma cells).
-
CRF (ovine or human) as the agonist.
-
Test Compound: this compound at various concentrations.
-
A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell culture medium with a buffer (e.g., HBSS with HEPES).
-
A commercial cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere.
-
Pre-incubate the cells with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor.
-
Stimulate the cells with a fixed concentration of CRF (typically at its EC80) for a defined period.
-
Lyse the cells to release intracellular cAMP.
-
Quantify the amount of cAMP in each well using a suitable detection kit according to the manufacturer's instructions.
-
Plot the cAMP concentration (or signal) against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value for the inhibition of CRF-stimulated cAMP production.
-
In Vivo Behavioral Assay (Defensive Withdrawal in Rats)
-
Objective: To assess the anxiolytic-like effects of the test compound in an animal model of anxiety.
-
Materials:
-
Adult male rats.
-
A defensive withdrawal apparatus, which typically consists of an open, brightly lit circular field with a narrow, dark tube attached to the perimeter.
-
Test Compound: this compound formulated for oral administration.
-
Vehicle control.
-
-
Procedure:
-
Administer this compound or vehicle to the rats via oral gavage at a predetermined time before testing (e.g., 60 minutes).
-
Place each rat individually into the open field of the apparatus.
-
Record the behavior of the rat for a set duration (e.g., 15 minutes).
-
Key behavioral parameters to measure include:
-
Latency to enter the dark tube.
-
Total time spent in the dark tube.
-
Number of emergences from the tube.
-
-
Anxiolytic compounds are expected to decrease the latency to exit the tube and the total time spent within it, reflecting a reduction in anxiety-like behavior.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the effects of this compound with the vehicle control.
-
Conclusion
This compound is a well-characterized, potent, and selective CRF1 receptor antagonist with demonstrated efficacy in preclinical models of anxiety. Its favorable pharmacokinetic profile, including good oral bioavailability, further supports its potential as a therapeutic agent for stress-related disorders. The data presented in this guide provide a solid foundation for further research and development of this and similar compounds targeting the CRF system.
References
- 1. This compound ≥98% (HPLC) | 1173435-64-7 [sigmaaldrich.com]
- 2. abmole.com [abmole.com]
- 3. CRF1 receptor signaling pathways are involved in stress-related alterations of colonic function and viscerosensitivity: implications for irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Corticotropin-releasing hormone receptor 1 - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
The Discovery and Development of BMS-665053: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-665053 is a potent and selective, non-peptide small molecule antagonist of the corticotropin-releasing factor-1 (CRF1) receptor.[1][2] The dysregulation of the CRF system is implicated in the pathophysiology of anxiety and depression, making the CRF1 receptor a key therapeutic target.[3][4][5] this compound emerged from a discovery program focused on identifying orally bioavailable CRF1 receptor antagonists with potential for treating stress-related disorders. This document provides a detailed technical guide on the discovery, mechanism of action, and preclinical development of this compound and its analogs.
Discovery and Lead Optimization
This compound belongs to a class of N3-phenylpyrazinone compounds identified through structure-activity relationship (SAR) studies. The initial pyrazinone-based scaffold was developed based on its structural similarity to the pharmacophore model of known CRF1 receptor antagonists.[4] Optimization of this scaffold focused on improving potency, selectivity, and pharmacokinetic properties.
A key challenge in the development of this series was managing metabolic clearance. An in vitro intrinsic clearance-based approach was employed, utilizing human liver microsomes to identify sites of metabolism. This strategy led to the discovery that incorporating specific substituents at these metabolic "hot spots" could significantly decrease the rate of metabolism.[6] This optimization process culminated in the identification of this compound (referred to as compound 12x in some literature), which demonstrated high potency and improved oral bioavailability in preclinical species.[6]
Mechanism of Action
This compound exerts its pharmacological effects by competitively binding to the CRF1 receptor, thereby preventing the binding of the endogenous ligand, corticotropin-releasing factor (CRF). This antagonism blocks the downstream signaling cascade initiated by CRF, most notably the activation of adenylyl cyclase and the subsequent production of cyclic adenosine monophosphate (cAMP).[1][2]
The CRF1 receptor is a G-protein coupled receptor (GPCR) primarily coupled to a stimulatory G-protein (Gs). Upon CRF binding, Gs activates adenylyl cyclase, leading to an increase in intracellular cAMP levels. This signaling pathway is central to the physiological stress response. By blocking this initial step, this compound effectively dampens the cellular response to CRF.
Data Presentation
In Vitro Potency and Selectivity
This compound demonstrates high affinity for the CRF1 receptor and potent functional antagonism.
| Parameter | Species | Value | Reference |
| CRF1 Receptor Binding (IC50) | Human | 1.0 nM | [1][2] |
| CRF-stimulated cAMP Production (IC50) | Human (Y-79 Retinoblastoma Cells) | 4.9 nM | [1][2] |
| CRF2 Receptor Binding (IC50) | Human | >10,000 nM | [3] |
Preclinical Pharmacokinetics
Detailed pharmacokinetic parameters for this compound are not publicly available. However, data for a closely related and highly potent analog, compound 12p , from the same N3-phenylpyrazinone series, are provided below. Additionally, oral bioavailability for this compound has been reported.
Pharmacokinetic Parameters of Analog 12p
| Parameter | Species | IV (1 mg/kg) | PO (3 mg/kg) | Reference |
|---|---|---|---|---|
| Clearance (CL) | Rat | 21 mL/min/kg | - | [3] |
| Volume of Distribution (Vdss) | Rat | 3.5 L/kg | - | [3] |
| Half-life (t1/2) | Rat | 2.1 h | - | [3] |
| Oral Bioavailability (F) | Rat | - | 27% | [3] |
| Clearance (CL) | Cynomolgus Monkey | 23 mL/min/kg | - | [3] |
| Volume of Distribution (Vdss) | Cynomolgus Monkey | 2.5 L/kg | - | [3] |
| Half-life (t1/2) | Cynomolgus Monkey | 1.3 h | - | [3] |
| Oral Bioavailability (F) | Cynomolgus Monkey | - | 13% |[3] |
Oral Bioavailability of this compound and Prodrugs in Rats
| Compound | Oral Bioavailability (F) | Reference |
|---|---|---|
| This compound | 5% | [1] |
| Prodrug 12 (Acyloxyalkoxy linker) | 36% |[1] |
In Vivo Efficacy
This compound has demonstrated anxiolytic-like effects in a preclinical model of anxiety.
| Model | Species | Dose (p.o.) | Effect | Reference |
| Defensive Withdrawal | Rat | 10 mg/kg | Efficacious (anxiolytic effect) |
Experimental Protocols
Synthesis of this compound
While the full, detailed experimental procedure for the synthesis of this compound is proprietary, the key steps have been described. The synthesis involves a palladium-catalyzed coupling reaction, a common method for forming the C-N bond between the pyrazinone core and the aniline moiety.
General Procedure for N3-Phenylpyrazinone Synthesis: A mixture of the 3,5-dihalo-2(1H)-pyrazinone derivative, the corresponding aniline, a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) in an appropriate solvent (e.g., dioxane) is heated under an inert atmosphere. The reaction progress is monitored by LC-MS. Upon completion, the reaction mixture is cooled, diluted, and the product is isolated and purified using standard techniques such as column chromatography.
CRF1 Receptor Binding Assay
This assay is designed to determine the affinity of test compounds for the CRF1 receptor.
Protocol:
-
Receptor Source: Membranes from cells stably expressing the human CRF1 receptor (e.g., HEK293 cells).
-
Radioligand: [125I]-o-CRF is typically used as the radiolabeled ligand.
-
Incubation: Cell membranes are incubated with the radioligand and varying concentrations of the test compound (e.g., this compound) in a suitable assay buffer.
-
Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.
-
Detection: The radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis.
cAMP Functional Assay
This assay measures the ability of a compound to antagonize CRF-stimulated cAMP production.
Protocol:
-
Cell Line: A cell line endogenously or recombinantly expressing the CRF1 receptor, such as human Y-79 retinoblastoma cells, is used.[1][2]
-
Cell Plating: Cells are seeded into multi-well plates and allowed to adhere.
-
Pre-incubation: Cells are pre-incubated with varying concentrations of the antagonist (this compound).
-
Stimulation: Cells are then stimulated with a fixed concentration of CRF (e.g., 1 nM) to induce cAMP production.
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection kit (e.g., HTRF, ELISA, or luciferase-based biosensors).
-
Data Analysis: The IC50 value, representing the concentration of the antagonist that inhibits 50% of the CRF-stimulated cAMP response, is determined.
Defensive Withdrawal Anxiety Test
This is a conflict-based animal model of anxiety that assesses the trade-off between exploring a novel environment and seeking refuge in a protected space.
Protocol:
-
Apparatus: The apparatus consists of a large, open, brightly lit circular field with a small, dark chamber located at the periphery.
-
Procedure: A rat is placed inside the dark chamber at the beginning of the test. The latency to emerge from the chamber into the open field and the total time spent in the open field are recorded over a defined period (e.g., 15 minutes).
-
Drug Administration: Test compounds (e.g., this compound) or vehicle are administered orally at a specified time before the test.
-
Anxiolytic Effect: Anxiolytic compounds are expected to decrease the latency to emerge from the dark chamber and increase the time spent exploring the open field.
Conclusion
This compound is a potent and selective CRF1 receptor antagonist that has demonstrated efficacy in a preclinical model of anxiety. Its discovery was facilitated by a targeted lead optimization strategy focused on mitigating metabolic clearance. While further development information is not extensively available in the public domain, the data presented here provide a comprehensive technical overview of the preclinical discovery and characterization of this promising compound for the potential treatment of stress-related disorders.
References
- 1. Synthesis and evaluation of prodrugs of corticotropin-releasing factor-1 (CRF1) receptor antagonist this compound leading to improved oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I clinical trial of the farnesyltransferase inhibitor BMS-214662 given as a 1-hour intravenous infusion in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, structure-activity relationships, and in vivo evaluation of N3-phenylpyrazinones as novel corticotropin-releasing factor-1 (CRF1) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. In vitro intrinsic clearance-based optimization of N3-phenylpyrazinones as corticotropin-releasing factor-1 (CRF1) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Binding Affinity of BMS-665053 to the CRF1 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of BMS-665053, a potent and selective antagonist for the Corticotropin-Releasing Factor Receptor 1 (CRF1). The information presented herein is intended to support research and development efforts in the field of neuropharmacology and related disciplines.
Core Quantitative Data
The binding affinity of this compound for the CRF1 receptor has been determined through various in vitro assays. The following tables summarize the key quantitative data, offering a clear comparison of its potency and selectivity.
| Compound | Parameter | Value | Species/Cell Line | Reference |
| This compound | IC50 | 1.0 nM | Human | [1] |
| This compound | IC50 | 4.9 nM (cAMP production) | Human Y-79 retinoblastoma cells | [1] |
Table 1: Binding Affinity of this compound for the CRF1 Receptor
| Compound | Receptor | IC50 | Selectivity (fold) |
| This compound | CRF1 | 1.0 nM | >10,000 |
| This compound | CRF2 | >10 µM |
Table 2: Selectivity Profile of this compound
Experimental Protocols
The determination of the binding affinity of this compound to the CRF1 receptor typically involves competitive radioligand binding assays and functional assays measuring downstream signaling.
Radioligand Binding Assay (Competitive Inhibition)
This assay measures the ability of this compound to displace a radiolabeled ligand from the CRF1 receptor.
Materials:
-
Receptor Source: Membranes prepared from cells stably expressing the human CRF1 receptor (e.g., HEK293 cells) or from brain tissue known to have high CRF1 receptor density (e.g., rat cortex).
-
Radioligand: A high-affinity CRF1 receptor radioligand such as [¹²⁵I]Sauvagine or [¹²⁵I]oCRF.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled CRF1 receptor antagonist (e.g., Antalarmin).
-
Assay Buffer: Typically a Tris-based buffer containing divalent cations (e.g., MgCl₂) and protease inhibitors.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C) pre-treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Counter: To measure the radioactivity trapped on the filters.
Procedure:
-
Membrane Preparation: Homogenize the cell pellets or brain tissue in an appropriate buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of this compound.
-
Incubation: Incubate the plates at a controlled temperature (e.g., room temperature) for a sufficient period to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis.
Functional Assay (cAMP Accumulation)
This assay measures the ability of this compound to inhibit the CRF-stimulated production of cyclic adenosine monophosphate (cAMP), a key second messenger in the CRF1 receptor signaling pathway.
Materials:
-
Cell Line: A cell line endogenously or recombinantly expressing the human CRF1 receptor (e.g., human Y-79 retinoblastoma cells).
-
Agonist: Corticotropin-releasing factor (CRF).
-
Test Compound: this compound.
-
cAMP Assay Kit: A commercially available kit for the detection of cAMP (e.g., HTRF, ELISA).
Procedure:
-
Cell Culture: Culture the cells in appropriate media and conditions.
-
Assay Setup: Seed the cells in a 96-well plate and allow them to adhere.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of this compound.
-
Stimulation: Add a fixed concentration of CRF to stimulate cAMP production and incubate for a defined period.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Data Analysis: Determine the IC50 value of this compound, which is the concentration that inhibits 50% of the CRF-stimulated cAMP production.
Signaling Pathway
The CRF1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit.[2] Upon binding of an agonist like CRF, the receptor undergoes a conformational change, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cAMP. The increase in intracellular cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cellular response. This compound acts as an antagonist, blocking the initial binding of CRF and thereby inhibiting this signaling cascade.
References
BMS-665053: A Technical Guide to its High Selectivity for the Corticotropin-Releasing Factor Receptor 1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selective Corticotropin-Releasing Factor Receptor 1 (CRF1) antagonist, BMS-665053. The document details the compound's binding affinity and functional potency, highlighting its significant selectivity for CRF1 over the Corticotropin-Releasing Factor Receptor 2 (CRF2). Detailed experimental methodologies and relevant signaling pathways are also presented to provide a comprehensive resource for researchers in the field.
Quantitative Data Summary
The selectivity of this compound for CRF1 is evident from both binding affinity and functional assay data. The following tables summarize the key quantitative metrics.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Ligand | IC50 (nM) | Selectivity (CRF2/CRF1) |
| Human CRF1 | This compound | 1.0 | >10,000-fold |
| Human CRF2 | This compound | >10,000 |
IC50 values represent the concentration of the compound required to inhibit 50% of the radioligand binding.
Table 2: Functional Antagonist Activity of this compound
| Cell Line | Assay | IC50 (nM) |
| Human Y-79 Retinoblastoma | CRF-stimulated cAMP Production | 4.9 |
IC50 value represents the concentration of the compound required to inhibit 50% of the CRF-stimulated cyclic adenosine monophosphate (cAMP) production.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the selectivity of this compound.
Radioligand Binding Assays
Objective: To determine the binding affinity (IC50) of this compound for human CRF1 and CRF2 receptors.
Materials:
-
Membrane preparations from cells stably expressing either human CRF1 or CRF2 receptors.
-
Radioligand: [¹²⁵I]-Sauvagine or a similar suitable radiolabeled CRF receptor ligand.
-
This compound
-
Non-specific binding control: A high concentration of a non-radiolabeled CRF receptor antagonist (e.g., 1 µM Astressin).
-
Assay Buffer: Typically contains 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, and a protease inhibitor cocktail, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of this compound.
-
Incubation: Incubate the plates for a defined period (e.g., 2 hours) at room temperature to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis. Specific binding is calculated by subtracting the non-specific binding from the total binding.
Functional cAMP Accumulation Assay
Objective: To determine the functional potency (IC50) of this compound in inhibiting CRF-stimulated cAMP production.
Materials:
-
Human Y-79 retinoblastoma cells (which endogenously express CRF1 receptors) or other suitable cell lines expressing CRF1.
-
Corticotropin-Releasing Factor (CRF) or a suitable CRF1 agonist.
-
This compound
-
Cell culture medium.
-
Lysis buffer.
-
cAMP assay kit (e.g., HTRF, ELISA, or other formats).
Procedure:
-
Cell Culture: Culture the human Y-79 retinoblastoma cells to an appropriate confluency in multi-well plates.
-
Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 30 minutes).
-
Agonist Stimulation: Add a fixed concentration of CRF (typically at its EC80 concentration to elicit a robust response) to the wells and incubate for a further defined period (e.g., 30 minutes).
-
Cell Lysis: Terminate the reaction and lyse the cells according to the cAMP assay kit protocol.
-
cAMP Measurement: Measure the intracellular cAMP levels in the cell lysates using the chosen cAMP assay kit.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the CRF-stimulated cAMP production (IC50) by non-linear regression analysis.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway and experimental workflows involved in the characterization of this compound.
Caption: CRF1 receptor signaling pathway initiated by CRF binding.
Caption: Workflow for the radioligand binding assay.
Caption: Workflow for the cAMP functional assay.
Preclinical Profile of BMS-665053: A Potent and Selective CRF1 Receptor Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
BMS-665053 is a potent and selective, orally bioavailable, small molecule antagonist of the corticotropin-releasing factor-1 (CRF1) receptor.[1][2] Developed by Bristol-Myers Squibb, this pyrazinone-containing compound has been investigated for its potential therapeutic utility in stress-related disorders, such as anxiety.[2] This technical guide provides a comprehensive overview of the preclinical data available for this compound, focusing on its pharmacological properties, in vitro and in vivo activity, and the underlying mechanism of action.
Core Quantitative Data
The preclinical evaluation of this compound has generated significant quantitative data that underscores its potency and selectivity. These findings are summarized in the tables below for ease of comparison.
Table 1: In Vitro Receptor Binding and Functional Activity
| Parameter | Species/Cell Line | Value | Reference Compound | Experimental Condition |
| CRF1 Receptor Binding IC50 | Human | 1.0 nM | Ovine CRF (150 pM) | Radioligand binding assay.[1][2] |
| CRF1 Receptor Binding IC50 | Rat | ≤ 1.0 nM | Ovine CRF (150 pM) | Radioligand binding assay.[2] |
| CRF-stimulated cAMP Production IC50 | Human Y-79 Retinoblastoma Cells | 4.9 nM | CRF (1 nM) | Functional assay measuring downstream signaling.[1][2] |
| CRF2 Receptor Binding IC50 | Not Specified | >10 µM | Ovine CRF (150 pM) | Demonstrates high selectivity for CRF1 over CRF2.[2] |
Table 2: In Vivo Efficacy and Pharmacokinetics
| Parameter | Species | Dose | Effect |
| Anxiolytic Efficacy | Rat | 10 mg/kg (p.o.) | Efficacious in a defensive withdrawal anxiety test.[2] |
| Oral Bioavailability (F) | Rat | Not Specified | 52%[2] |
Signaling Pathway
This compound exerts its pharmacological effects by antagonizing the CRF1 receptor, a G-protein coupled receptor (GPCR). In response to stress, corticotropin-releasing factor (CRF) is released and binds to the CRF1 receptor. This binding activates the receptor, leading to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[1] cAMP then acts as a second messenger to activate various downstream signaling cascades, contributing to the physiological and behavioral responses to stress. This compound competitively blocks the binding of CRF to the CRF1 receptor, thereby inhibiting the production of cAMP and attenuating the stress response.
Caption: CRF1 receptor signaling pathway and the antagonistic action of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the key experimental protocols used in the evaluation of this compound.
CRF1 Receptor Binding Assay
Objective: To determine the binding affinity of this compound to the human and rat CRF1 receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing either the human or rat CRF1 receptor.
-
Radioligand: A radiolabeled CRF ligand, such as [¹²⁵I]-ovine CRF, is used.
-
Incubation: A constant concentration of the radioligand (e.g., 150 pM ovine CRF) is incubated with the cell membranes in the presence of increasing concentrations of this compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Detection: The amount of radioactivity retained on the filter is quantified using a gamma counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis.
CRF-Stimulated cAMP Production Assay
Objective: To assess the functional antagonist activity of this compound at the CRF1 receptor.
Methodology:
-
Cell Culture: Human Y-79 retinoblastoma cells, which endogenously express the CRF1 receptor, are cultured to an appropriate density.
-
Pre-incubation: Cells are pre-incubated with various concentrations of this compound.
-
Stimulation: The cells are then stimulated with a fixed concentration of CRF (e.g., 1 nM) to induce cAMP production.
-
Lysis and Detection: After a defined incubation period, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., ELISA or HTRF).
-
Data Analysis: The concentration of this compound that inhibits 50% of the CRF-stimulated cAMP production (IC50) is determined.
Caption: Workflow for the CRF-stimulated cAMP production assay.
In Vivo Defensive Withdrawal Anxiety Test in Rats
Objective: To evaluate the anxiolytic-like effects of this compound in a rodent model of anxiety.
Methodology:
-
Apparatus: A defensive withdrawal apparatus consists of a small, enclosed, dark chamber connected to a larger, brightly lit, open field.
-
Acclimation: Animals are acclimated to the testing room prior to the experiment.
-
Dosing: Rats are orally administered either vehicle or this compound (e.g., 10 mg/kg) at a specified time before testing.
-
Testing: Each rat is placed in the dark chamber. The latency to emerge into the open field and the total time spent in the open field are recorded over a defined period.
-
Data Analysis: An increase in the time spent in the open field and a decrease in the latency to emerge are indicative of an anxiolytic effect. Statistical analysis is performed to compare the drug-treated group to the vehicle control group.
Conclusion
The preclinical data for this compound characterize it as a highly potent and selective CRF1 receptor antagonist with good oral bioavailability and in vivo efficacy in a rodent model of anxiety.[2] Its well-defined mechanism of action, centered on the attenuation of the CRF-mediated stress response, provides a strong rationale for its investigation in stress-related psychiatric disorders. The experimental protocols detailed herein offer a foundation for further research into the pharmacological and therapeutic potential of this compound and other CRF1 receptor antagonists.
References
Investigating the Therapeutic Potential of BMS-665053: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-665053 is a potent and selective antagonist of the corticotropin-releasing factor receptor 1 (CRF1), a key component of the hypothalamic-pituitary-adrenal (HPA) axis, which governs the body's response to stress. By blocking the action of corticotropin-releasing factor (CRF) at this receptor, this compound effectively dampens the downstream signaling cascade that leads to the physiological and behavioral manifestations of stress and anxiety. This technical guide provides an in-depth overview of the core pharmacology of this compound, including its mechanism of action, key in vitro and in vivo data, and detailed experimental protocols relevant to its investigation. The information presented herein is intended to support further research and development of this compound for potential therapeutic applications in stress-related disorders.
Core Concepts: Mechanism of Action
This compound exerts its pharmacological effects by competitively binding to the CRF1 receptor, thereby preventing the endogenous ligand, CRF, from activating it. The CRF1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a crucial second messenger that activates protein kinase A (PKA) and initiates a cascade of intracellular signaling events. By antagonizing the CRF1 receptor, this compound effectively inhibits this CRF-stimulated production of cAMP, thus mitigating the cellular responses to stress signals.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound, highlighting its potency and selectivity.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line/System | Reference |
| CRF1 Receptor Binding IC50 | 1.0 nM | Human and Rat CRF1 Receptors | |
| CRF-stimulated cAMP Production IC50 | 4.9 nM | Human Y-79 Retinoblastoma Cells | [1] |
Table 2: In Vivo Efficacy and Pharmacokinetics of this compound
| Parameter | Value | Animal Model | Reference |
| Anxiolytic Efficacy (Lowest Effective Dose) | 10 mg/kg (p.o.) | Defensive Withdrawal Anxiety Test in Rats | |
| Oral Bioavailability (F) | 52% | Rats |
Signaling Pathways and Experimental Workflows
CRF1 Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the activation of the CRF1 receptor and the point of intervention for this compound.
Caption: CRF1 Receptor Signaling Pathway and Inhibition by this compound.
Experimental Workflow: Screening for CRF1 Antagonists
The following diagram outlines a typical experimental workflow for identifying and characterizing CRF1 receptor antagonists like this compound.
References
Methodological & Application
Application Notes and Protocols for BMS-665053 in In Vivo Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-665053 is a potent and selective antagonist of the Corticotropin-Releasing Factor 1 (CRF1) receptor. CRF1 receptors are key mediators of the stress response, and their antagonism is a promising therapeutic strategy for the treatment of anxiety and depressive disorders. These application notes provide detailed protocols for the in vivo evaluation of this compound in rodent models of anxiety, along with available pharmacokinetic data and a description of the underlying signaling pathway.
Signaling Pathway of CRF1 Receptor Antagonism
The CRF1 receptor is a G-protein coupled receptor (GPCR) that, upon binding of its endogenous ligand corticotropin-releasing factor (CRF), initiates a signaling cascade primarily through the Gs alpha subunit. This activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, culminating in the physiological stress response. This compound, as a CRF1 receptor antagonist, blocks the binding of CRF, thereby inhibiting this signaling pathway and mitigating the effects of stress.
Caption: CRF1 Receptor Signaling Pathway and Inhibition by this compound.
Quantitative Data
The following tables summarize the available quantitative data for this compound and related compounds.
Table 1: In Vitro Potency of this compound
| Parameter | Species | Value | Reference |
| CRF1 Receptor Binding IC50 | Human | 1.0 nM | [1] |
| CRF-stimulated cAMP Production IC50 | Human (Y-79 cells) | 4.9 nM | [1] |
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Rats
| Parameter | Route | Dose | Value | Reference |
| Oral Bioavailability (F) | p.o. | Not Specified | 5% | [1] |
Table 3: In Vivo Efficacy of a Structurally Related Pyrazinone CRF1 Antagonist
| Animal Model | Species | Route | Dose | Effect | Reference |
| Defensive Withdrawal | Rat | p.o. | 3 mg/kg | Anxiolytic | [2] |
Experimental Protocols
General Preparation and Administration of this compound
Vehicle Selection and Formulation: For oral administration in rodents, this compound can be formulated in a variety of vehicles depending on its solubility and the study requirements. Common vehicles include:
-
Aqueous solution: 0.5% or 1% methylcellulose in water.
-
Suspension: If the compound has low aqueous solubility, it can be suspended in a vehicle like 0.5% methylcellulose or 0.25% carboxymethylcellulose. Sonication may be required to ensure a uniform suspension.
-
Solution in a co-solvent system: For compounds with poor aqueous solubility, a co-solvent system such as a mixture of polyethylene glycol (e.g., PEG400), ethanol, and water can be used.
Recommended Formulation (General Purpose): A suspension in 0.5% (w/v) methylcellulose in sterile water is a commonly used and generally well-tolerated vehicle for oral gavage in rodents.
Preparation of a 1 mg/mL Suspension:
-
Weigh the required amount of this compound powder.
-
Triturate the powder with a small amount of 0.5% methylcellulose to form a smooth paste.
-
Gradually add the remaining volume of 0.5% methylcellulose while continuously stirring or vortexing to achieve the final concentration of 1 mg/mL.
-
If necessary, sonicate the suspension for 5-10 minutes to ensure homogeneity.
-
Prepare fresh on the day of the experiment.
Administration:
-
Route: Oral gavage (p.o.) is the most common route for administration.
-
Volume: The administration volume should be appropriate for the size of the animal. For mice, a typical volume is 5-10 mL/kg. For rats, a typical volume is 2-5 mL/kg.
-
Dosing: Based on available data for related compounds, an effective anxiolytic dose is likely in the range of 1-10 mg/kg. Dose-response studies are recommended to determine the optimal dose for a specific model.
Experimental Workflow: Rodent Anxiety Model (Defensive Withdrawal Test)
Caption: General Experimental Workflow for a Rodent Anxiety Study.
Detailed Protocol: Defensive Withdrawal Test in Rats
The defensive withdrawal test is a conflict-based model of anxiety that assesses the animal's tendency to remain in a protected environment versus exploring a more open, potentially threatening area.
Apparatus:
-
A large, open, circular arena (approximately 1 meter in diameter) with a small, enclosed chamber (e.g., 20 x 20 x 20 cm) located at the periphery. The arena should be well-lit.
Procedure:
-
Habituation: On the day prior to testing, habituate each rat to the testing room for at least 1 hour.
-
Dosing: On the test day, administer this compound (e.g., 1, 3, 10 mg/kg, p.o.) or vehicle to the rats. A typical pre-treatment time is 30-60 minutes before the behavioral test.
-
Testing:
-
Place the rat inside the enclosed chamber.
-
Allow the rat to explore the apparatus for a set period, typically 15 minutes.
-
Record the following behavioral parameters using an automated video-tracking system or by a trained observer blind to the treatment groups:
-
Latency to emerge: The time it takes for the rat to emerge from the enclosed chamber with all four paws.
-
Time spent in the open area: The total time the rat spends in the open portion of the arena.
-
Number of entries into the open area: The number of times the rat fully enters the open arena.
-
Total distance traveled: An indicator of general locomotor activity.
-
-
-
Data Analysis:
-
Analyze the data using appropriate statistical methods, such as a one-way ANOVA followed by post-hoc tests (e.g., Dunnett's or Tukey's test) to compare the this compound treated groups to the vehicle control group.
-
An anxiolytic effect is indicated by a decreased latency to emerge, increased time spent in the open area, and an increased number of entries into the open area, without a significant change in total distance traveled (to rule out hyperactivity).
-
Disclaimer: These protocols are intended as a general guide. Researchers should optimize the experimental conditions, including dose, vehicle, and timing, based on their specific research objectives and in accordance with institutional animal care and use guidelines.
References
Application Notes and Protocols: Recommended Dosage of BMS-665053 for Anxiety Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the available preclinical data on the use of BMS-665053, a potent and selective corticotropin-releasing factor 1 (CRF1) receptor antagonist, in animal models of anxiety. The information is intended to guide researchers in designing experiments to evaluate the anxiolytic potential of this compound.
Mechanism of Action
This compound acts as an antagonist at the CRF1 receptor. The corticotropin-releasing factor (CRF) system is a key mediator of the stress response. When CRF binds to its CRF1 receptor, it initiates a signaling cascade that contributes to anxiety-like behaviors. By blocking this interaction, this compound is thought to attenuate the physiological and behavioral consequences of stress, thereby producing anxiolytic effects. CRF1 receptor antagonists are believed to be particularly effective under conditions of high stress.
Quantitative Data on this compound in Anxiety Models
Currently, publicly available data on the dose-response relationship of this compound in various anxiety models is limited. The following table summarizes the reported effective dose in a preclinical rat model of anxiety.
| Animal Model | Species | Route of Administration | Effective Dose | Observed Effect |
| Defensive Withdrawal Test | Rat | Oral (p.o.) | 10 mg/kg | Anxiolytic Efficacy |
Experimental Protocols
Detailed methodologies for key behavioral assays used to assess anxiety are provided below. It is recommended to conduct pilot studies to determine the optimal dose range for this compound in the specific model and experimental conditions being used.
Defensive Withdrawal Test (Rat)
This test assesses anxiety-like behavior by measuring the latency of a rat to emerge from a protective environment into a more open and potentially threatening area.
Apparatus:
-
An open-topped box (e.g., 60 cm x 60 cm x 30 cm) with a small, dark chamber (e.g., 15 cm x 15 cm x 15 cm) attached to one wall with an opening allowing entry.
Procedure:
-
Habituation: Acclimate the rats to the testing room for at least 60 minutes prior to the experiment.
-
Drug Administration: Administer this compound orally (p.o.) at the desired doses (e.g., a range including 10 mg/kg) or vehicle control. Allow for an appropriate pre-treatment time based on the compound's pharmacokinetic profile (typically 30-60 minutes).
-
Testing:
-
Place the rat inside the dark chamber.
-
Start a timer and record the latency to emerge from the chamber with all four paws.
-
A cut-off time (e.g., 300 seconds) should be established.
-
After emergence, other behavioral parameters such as time spent in the open area and locomotor activity can also be recorded for a defined period (e.g., 5-10 minutes).
-
-
Data Analysis: The primary measure is the latency to emerge. A significant increase in emergence latency in vehicle-treated animals compared to this compound-treated animals suggests an anxiolytic-like effect.
Elevated Plus Maze (EPM) - General Protocol for Rodents
The EPM is a widely used test to assess anxiety-like behavior. It is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.
Apparatus:
-
A plus-shaped maze elevated from the floor (typically 50-70 cm).
-
Two opposite arms are open, and two are enclosed by high walls.
-
A central platform connects all four arms.
Procedure:
-
Habituation: Acclimate the animals (rats or mice) to the testing room for at least 60 minutes before the test.
-
Drug Administration: Administer this compound or vehicle control at the desired doses and route. Allow for appropriate pre-treatment time.
-
Testing:
-
Place the animal on the central platform, facing one of the open arms.
-
Allow the animal to freely explore the maze for a 5-minute session.
-
Record the session using a video camera positioned above the maze.
-
-
Data Analysis:
-
Score the number of entries into and the time spent in the open and closed arms.
-
Anxiolytic compounds are expected to increase the percentage of time spent in the open arms and the percentage of open arm entries relative to total arm entries.
-
Total arm entries can be used as a measure of general locomotor activity.
-
Open Field Test (OFT) - General Protocol for Rodents
The OFT is used to assess general locomotor activity and anxiety-like behavior. Anxiety is inferred from the animal's tendency to remain in the periphery (thigmotaxis) of the brightly lit open arena.
Apparatus:
-
A square or circular arena with high walls to prevent escape.
-
The arena is typically divided into a central zone and a peripheral zone by video tracking software.
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 60 minutes prior to testing.
-
Drug Administration: Administer this compound or vehicle control at the desired doses and route. Allow for appropriate pre-treatment time.
-
Testing:
-
Gently place the animal in the center of the open field.
-
Allow the animal to explore the arena for a set period (e.g., 5-10 minutes).
-
Record the session using a video tracking system.
-
-
Data Analysis:
-
Measure the total distance traveled, time spent in the center zone, and entries into the center zone.
-
Anxiolytic compounds are expected to increase the time spent in and the number of entries into the center zone without significantly altering total locomotor activity.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of a CRF1 receptor antagonist like this compound and a general workflow for its preclinical evaluation in anxiety models.
BMS-665053 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-665053 is a potent and selective non-peptidic antagonist of the corticotropin-releasing factor receptor 1 (CRF1).[1][2] The CRF1 receptor is a key component of the hypothalamic-pituitary-adrenal (HPA) axis and plays a crucial role in mediating the body's response to stress. Dysregulation of the CRF system has been implicated in a variety of stress-related disorders, including anxiety and depression. By blocking the action of corticotropin-releasing factor at the CRF1 receptor, this compound inhibits the downstream signaling cascade, including the production of cyclic adenosine monophosphate (cAMP), making it a valuable tool for investigating the role of the CRF system in health and disease.[1][2]
These application notes provide detailed information on the solubility of this compound and protocols for its preparation for both in vitro and in vivo experiments.
Data Presentation
Physicochemical and Potency Data
| Parameter | Value | Reference |
| Molecular Weight | 424.66 g/mol | [2] |
| Appearance | White to light brown powder | [2] |
| Purity | ≥98% (HPLC) | [2] |
| CRF1 Receptor Binding IC50 | 1.0 nM | [1] |
| CRF-stimulated cAMP Production IC50 (in human Y-79 retinoblastoma cells) | 4.9 nM | [1] |
Solubility Data
| Solvent | Solubility | Comments | Reference |
| Dimethyl Sulfoxide (DMSO) | 20 mg/mL | Clear solution. | [2] |
| Ethanol | Soluble | A specific quantitative value is not readily available. As a general practice for similar compounds, dissolving in ethanol at concentrations up to 30 mg/mL may be achievable. | |
| Water | Sparingly soluble in aqueous buffers | For aqueous solutions, it is recommended to first dissolve the compound in an organic solvent like DMSO or ethanol and then dilute with the aqueous buffer. |
Pharmacokinetic Profile in Rats
While a detailed pharmacokinetic profile for this compound is not publicly available, the following data has been reported:
| Parameter | Value | Species | Reference |
| Oral Bioavailability (F) | 52% | Rat | [2] |
For reference, a similar BMS compound, BMS-204352, exhibited the following pharmacokinetic parameters in rats after a single intra-arterial administration. These parameters can be expected to be characterized in similar preclinical studies with this compound.
| Parameter | Value Range (dose-dependent) | Species | Reference |
| Elimination Half-life (T1/2) | 2.08 - 4.70 h | Rat | [3] |
| Volume of Distribution (VSS) | 3621 - 8933 ml/kg | Rat | [3] |
| Total Body Clearance (CLT) | 879 - 3242 ml/h/kg | Rat | [3] |
Signaling Pathway
This compound acts as an antagonist at the CRF1 receptor, a G-protein coupled receptor (GPCR). The primary signaling pathway initiated by CRF binding to the CRF1 receptor involves the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). As an antagonist, this compound blocks this cascade, leading to a reduction in intracellular cAMP levels. Alternative signaling pathways for the CRF1 receptor, including coupling to Gq to activate the phospholipase C (PLC) pathway and involvement of the MAPK/ERK and Akt pathways, have also been described.
References
Application of BMS-665053 in Neuroscience Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-665053 is a potent and selective, non-peptide antagonist of the corticotropin-releasing factor receptor 1 (CRF1). The CRF system plays a critical role in the neurobiology of stress, anxiety, and depression. As a CRF1 antagonist, this compound offers a valuable tool for investigating the pathophysiology of these disorders and for the preclinical assessment of novel therapeutic agents. These application notes provide an overview of the key in vitro and in vivo applications of this compound, along with detailed protocols to facilitate its use in neuroscience research.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound, facilitating comparison and experimental design.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Cell Line/Assay Conditions |
| CRF1 Receptor Binding Affinity (IC50) | < 1.0 nM | Human and rat CRF1 receptors, against 150 pM ovine CRF. |
| Inhibition of CRF-stimulated cAMP Production (IC50) | 4.9 nM | Human Y-79 retinoblastoma cells, against 1 nM CRF. |
| CRF2 Receptor Binding Affinity (IC50) | > 10 µM | Against 150 pM ovine CRF. |
Table 2: In Vivo Pharmacokinetic and Efficacy Data of this compound in Rats
| Parameter | Value | Animal Model/Assay Conditions |
| Oral Bioavailability (F) | 52% | Rat. |
| Efficacious Oral Dose | 10 mg/kg | Defensive withdrawal anxiety test in rats. |
Signaling Pathway
This compound acts as an antagonist at the CRF1 receptor, a G-protein coupled receptor (GPCR). In response to stress, corticotropin-releasing factor (CRF) is released and binds to CRF1 receptors, primarily activating the Gαs pathway. This leads to the activation of adenylyl cyclase, which in turn increases intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to neuronal excitation and the physiological and behavioral responses to stress. This compound blocks the initial binding of CRF to the CRF1 receptor, thereby inhibiting this signaling cascade.
Application Notes and Protocols for Studying the HPA Axis with BMS-665053
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing BMS-665053, a potent and selective corticotropin-releasing factor-1 (CRF1) receptor antagonist, as a tool to investigate the Hypothalamic-Pituitary-Adrenal (HPA) axis. The protocols outlined below are intended to facilitate the design and execution of both in vitro and in vivo experiments aimed at elucidating the role of the CRF1 receptor in HPA axis regulation and its dysfunction in stress-related disorders.
Introduction to this compound and the HPA Axis
The Hypothalamic-Pituitary-Adrenal (HPA) axis is a critical neuroendocrine system that regulates the body's response to stress. Dysregulation of the HPA axis is implicated in a variety of psychiatric and metabolic disorders. Corticotropin-releasing factor (CRF) is the primary initiator of the HPA axis stress response, binding to CRF1 receptors in the anterior pituitary to stimulate the release of adrenocorticotropic hormone (ACTH), which in turn stimulates the adrenal cortex to produce glucocorticoids like corticosterone (in rodents) or cortisol (in humans).
This compound is a high-affinity, selective antagonist of the CRF1 receptor. Its ability to block the action of CRF at this receptor makes it an invaluable tool for dissecting the specific contributions of the CRF1 signaling pathway to HPA axis function under both basal and stressed conditions.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for this compound and the effects of CRF1 receptor antagonists on HPA axis hormones.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line/Tissue | Reference |
| CRF1 Receptor Binding IC50 | 1.0 nM | - | [1] |
| CRF-stimulated cAMP Production IC50 | 4.9 nM | Human Y-79 retinoblastoma cells | [1] |
Table 2: In Vivo Effects of CRF1 Receptor Antagonists on HPA Axis Hormones in Rodents
| Compound | Species | Condition | Effect on ACTH | Effect on Corticosterone | Reference |
| CRA1000 | Rat | Basal (chronic treatment) | No effect | No effect | [2] |
| CRA1000 | Rat | Immobilization Stress (acute pre-treatment) | Reduced | Reduced | [2] |
| Antalarmin | Rat | Chronic Isolation-Restraint Stress | - | Significantly decreased | [3][4] |
| R121919 | Rat | Chronic Isolation-Restraint Stress | - | Decreased (not significant) | [3][4] |
| Crinecerfont | Mouse | Basal (chronic treatment) | - | No effect | [5] |
| Crinecerfont | Mouse | Unpredictable Chronic Mild Stress (chronic treatment) | - | Exacerbated circadian secretion | [5] |
| MTIP | Rat | Basal (3-day treatment) | - | Reduced early phase of nocturnal surge | [6] |
| MTIP | Mouse | Insulin- or Ethanol-induced Stress | - | Attenuated response | [6] |
Note: Data for this compound on ACTH and corticosterone levels were not available in the searched literature. The table provides data from other selective CRF1 antagonists to illustrate the expected effects.
Experimental Protocols
In Vitro Assays
1. CRF1 Receptor Binding Assay
This protocol is a representative method for determining the binding affinity of this compound to the CRF1 receptor.
Objective: To determine the IC50 value of this compound for the CRF1 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human CRF1 receptor.
-
Radioligand: [¹²⁵I]-oCRF or another suitable CRF1 receptor radioligand.
-
Binding Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA, pH 7.4.
-
This compound stock solution (in DMSO).
-
Non-specific binding control: A high concentration of a non-labeled CRF1 receptor ligand (e.g., 1 µM CRF).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation vials and scintillation fluid.
-
Filtration manifold and vacuum pump.
-
Scintillation counter.
Protocol:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add in the following order:
-
Binding buffer
-
This compound dilution or vehicle (for total binding) or non-specific control.
-
Radioligand at a concentration near its Kd.
-
Cell membranes (protein concentration to be optimized).
-
-
Incubate the plate at room temperature for 2 hours with gentle agitation.
-
Harvest the membranes by rapid filtration through the glass fiber filters using a filtration manifold.
-
Wash the filters three times with ice-cold binding buffer.
-
Transfer the filters to scintillation vials, add scintillation fluid, and vortex.
-
Quantify the radioactivity in a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.
2. CRF-Stimulated cAMP Functional Assay
This protocol describes a method to assess the functional antagonism of this compound on CRF-induced cAMP production.
Objective: To determine the IC50 value of this compound for the inhibition of CRF-stimulated cAMP accumulation.
Materials:
-
Human Y-79 retinoblastoma cells (or another suitable cell line endogenously or recombinantly expressing the CRF1 receptor).
-
Cell culture medium.
-
Stimulation Buffer: e.g., HBSS or serum-free medium containing a phosphodiesterase inhibitor like 0.5 mM IBMX.
-
CRF (human/rat).
-
This compound stock solution (in DMSO).
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit, HTRF cAMP dynamic 2 kit, or similar).
-
Plate reader compatible with the chosen cAMP assay kit.
Protocol:
-
Seed the cells in a 96-well or 384-well plate and culture until they reach the desired confluency.
-
On the day of the assay, replace the culture medium with stimulation buffer and pre-incubate the cells for 15-30 minutes at 37°C.
-
Add serial dilutions of this compound to the wells and incubate for a further 15-30 minutes.
-
Add CRF at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the basal control.
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
-
Plot the cAMP concentration against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.
In Vivo Assays
1. Rodent Defensive Withdrawal Anxiety Test
This protocol is a representative method to evaluate the anxiolytic-like effects of this compound.
Objective: To assess the anxiolytic efficacy of this compound in rats.
Animals:
-
Adult male rats (e.g., Sprague-Dawley or Wistar).
Apparatus:
-
A rectangular open field (e.g., 100 cm x 50 cm) with a cylindrical chamber (e.g., 15 cm diameter, 20 cm high) placed in one corner. The open field is brightly lit.
Protocol:
-
Acclimate the rats to the testing room for at least 1 hour before the experiment.
-
Administer this compound (e.g., 10 mg/kg, p.o.) or vehicle to the rats. The pre-treatment time should be based on the pharmacokinetic profile of the compound.
-
Place the rat in the open field, facing away from the chamber.
-
Allow the rat to explore the apparatus for a set period (e.g., 15 minutes).
-
Record the following behavioral parameters using a video tracking system:
-
Latency to emerge from the chamber.
-
Total time spent in the open field.
-
Number of entries into the open field.
-
Total distance traveled in the open field.
-
-
Anxiolytic-like effects are indicated by a decrease in the latency to emerge and an increase in the time spent in and the number of entries into the open field.
2. Assessment of HPA Axis Response to Stress
This protocol provides a framework for investigating the effect of this compound on the HPA axis response to an acute stressor.
Objective: To determine the effect of this compound on basal and stress-induced ACTH and corticosterone levels.
Animals:
-
Adult male rats.
Materials:
-
This compound.
-
Stress paradigm equipment (e.g., restraint tubes for immobilization stress).
-
Blood collection supplies (e.g., tail-nick method or indwelling catheters).
-
EDTA-coated tubes for plasma collection.
-
Centrifuge.
-
ELISA kits for ACTH and corticosterone measurement.
Protocol:
-
House the rats individually for a period of acclimatization. If using catheters, allow for recovery after surgery.
-
Administer this compound or vehicle at the desired dose and route.
-
Basal Blood Sampling: Collect a baseline blood sample at a specific time point (e.g., in the morning when corticosterone levels are at their nadir).
-
Stress Induction: Subject the rats to an acute stressor (e.g., 30 minutes of restraint stress).
-
Stress-induced Blood Sampling: Collect blood samples at various time points during and after the stressor (e.g., at 15, 30, 60, and 120 minutes from the onset of stress).
-
Plasma Preparation: Immediately place the blood samples on ice, then centrifuge at 4°C to separate the plasma. Store the plasma at -80°C until analysis.
-
Hormone Analysis: Measure the plasma concentrations of ACTH and corticosterone using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Compare the hormone levels between the vehicle- and this compound-treated groups at each time point using appropriate statistical methods (e.g., two-way ANOVA with repeated measures).
Visualizations
Caption: HPA Axis Signaling Pathway and the Action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effect of chronic administration of a CRF(1) receptor antagonist, CRA1000, on locomotor activity and endocrine responses to stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Corticotrophin releasing factor receptor 1antagonists prevent chronic stress-induced behavioral changes and synapse loss in aged rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Corticotrophin releasing factor receptor 1 antagonists prevent chronic stress-induced behavioral changes and synapse loss in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Effects of corticotropin-releasing factor 1 receptor antagonism on the hypothalamic-pituitary-adrenal axis of rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for BMS-665053 Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration routes for the corticotropin-releasing factor-1 (CRF1) receptor antagonist, BMS-665053, in animal models. The included protocols and data are intended to guide researchers in designing and executing preclinical studies.
Introduction to this compound
This compound is a potent and selective antagonist of the corticotropin-releasing factor-1 (CRF1) receptor, with an IC50 of 1.0 nM.[1][2] It has demonstrated anxiolytic effects in preclinical studies. Understanding its pharmacokinetic profile and appropriate administration routes is crucial for the design of in vivo experiments.
Signaling Pathway of this compound
This compound acts by blocking the CRF1 receptor, thereby inhibiting the downstream signaling cascade initiated by corticotropin-releasing factor (CRF). This pathway is centrally involved in the stress response.
Caption: CRF1 Receptor Signaling Pathway Inhibition by this compound.
Quantitative Data Summary
The following table summarizes the available pharmacokinetic data for this compound in rats following oral administration.
| Animal Model | Administration Route | Dose (mg/kg) | Bioavailability (F) |
| Rat | Oral (p.o.) | 10 | 52% |
No data is publicly available for other administration routes or animal models for this compound. The following sections provide generalized protocols for common administration routes in rodent models that can be adapted for this compound.
Experimental Protocols
4.1. Experimental Workflow for Pharmacokinetic Studies
The following diagram outlines a general workflow for conducting a pharmacokinetic study in an animal model.
References
Application Notes and Protocols for the Pharmacological Characterization of BMS-665053, a Corticotropin-Releasing Factor-1 (CRF1) Receptor Antagonist
Audience: Researchers, scientists, and drug development professionals.
Introduction: BMS-665053 is a potent and selective antagonist of the corticotropin-releasing factor-1 (CRF1) receptor.[1][2] The CRF system is a critical mediator of the endocrine, autonomic, and behavioral responses to stress. Dysregulation of this system has been implicated in various neuropsychiatric disorders, including anxiety and depression. This compound, by blocking the action of CRF at the CRF1 receptor, has shown potential as an anxiolytic agent. These application notes provide detailed protocols for the pharmacological characterization of this compound, from in vitro receptor binding and functional assays to in vivo behavioral models.
Mechanism of Action: this compound is a non-peptide, orally bioavailable small molecule that exhibits high binding affinity for the CRF1 receptor. It acts as a competitive antagonist, preventing the endogenous ligand, CRF, from binding to and activating the receptor. This blockade inhibits the downstream signaling cascade, primarily the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[1]
Signaling Pathway
Experimental Workflow
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound based on preclinical studies.
Table 1: In Vitro Activity of this compound
| Parameter | Receptor | Cell Line | Value | Reference |
| Binding Affinity (IC50) | Human CRF1 | - | ≤ 1.0 nM | |
| Rat CRF1 | - | ≤ 1.0 nM | ||
| Functional Potency (IC50) | Human CRF1 | Y-79 Retinoblastoma | 4.9 nM | [1] |
| Selectivity (IC50) | CRF2 | - | >10 µM |
Table 2: In Vivo Profile of this compound
| Parameter | Species | Value | Test Model | Reference |
| Oral Bioavailability (F) | Rat | 52% | - | |
| Anxiolytic Efficacy | Rat | 10 mg/kg (p.o.) | Defensive Withdrawal |
Experimental Protocols
Protocol 1: CRF1 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the CRF1 receptor using a competitive binding assay.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human CRF1 receptor.
-
Radioligand: [125I]-Sauvagine or other suitable CRF1 receptor radioligand.
-
Non-specific binding control: Unlabeled CRF (1 µM).
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, 0.1% BSA, pH 7.4.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer to create a concentration range (e.g., 0.01 nM to 10 µM).
-
In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of unlabeled CRF (for non-specific binding), or 50 µL of the this compound dilution.
-
Add 50 µL of the radioligand at a final concentration approximately equal to its Kd.
-
Add 100 µL of the CRF1 receptor membrane preparation (e.g., 10-20 µg protein per well).
-
Incubate the plate for 2 hours at room temperature with gentle agitation.
-
Harvest the membranes by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of this compound.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: CRF-Stimulated cAMP Functional Assay
Objective: To measure the functional potency (IC50) of this compound in inhibiting CRF-stimulated cAMP production in a cell-based assay.
Materials:
-
Human Y-79 retinoblastoma cells (which endogenously express the CRF1 receptor).[1]
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
CRF peptide (ovine or human).
-
This compound stock solution.
-
Stimulation buffer: Assay buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE).
Procedure:
-
Seed Y-79 cells into 96-well plates and culture until they reach approximately 80-90% confluency.
-
Prepare serial dilutions of this compound in stimulation buffer.
-
Aspirate the culture medium and wash the cells with assay buffer.
-
Pre-incubate the cells with 50 µL of the this compound dilutions or buffer (control) for 15-30 minutes at 37°C.
-
Add 50 µL of CRF peptide at a concentration that elicits a submaximal response (e.g., EC80, typically around 1 nM).
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
Data Analysis:
-
Normalize the data, setting the response with no CRF as 0% and the response with CRF alone as 100%.
-
Plot the percentage of inhibition against the log concentration of this compound.
-
Determine the IC50 value using non-linear regression analysis.
Protocol 3: In Vivo Anxiolytic Efficacy - Defensive Withdrawal Test
Objective: To evaluate the anxiolytic-like effects of this compound in rats.
Materials:
-
Adult male Sprague-Dawley or Wistar rats.
-
Defensive withdrawal test apparatus (an open field with an attached small, dark chamber).
-
This compound formulation for oral gavage (e.g., suspended in 0.5% methylcellulose).
-
Vehicle control.
-
Positive control (e.g., diazepam).
Procedure:
-
Acclimate the rats to the testing room for at least 1 hour before the experiment.
-
Administer this compound (e.g., 10 mg/kg), vehicle, or a positive control via oral gavage. The pre-treatment time should be based on the pharmacokinetic profile of the compound (e.g., 60 minutes before testing).
-
Place each rat individually in the center of the open field.
-
Record the behavior of the rat for a 10-minute session using an automated video tracking system.
-
Key parameters to measure include:
-
Latency to exit the open field: The time it takes for the rat to move from the open area into the dark chamber.
-
Time spent in the open field: The total duration the rat spends in the illuminated, unprotected area.
-
Number of entries into the open field: The frequency with which the rat emerges from the dark chamber.
-
Data Analysis:
-
Compare the measured parameters between the different treatment groups (vehicle, this compound, positive control) using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
An anxiolytic effect is indicated by a significant increase in the time spent in the open field and/or a longer latency to enter the dark chamber compared to the vehicle-treated group.
Conclusion: These protocols provide a comprehensive framework for the pharmacological characterization of this compound. By systematically evaluating its binding affinity, functional potency, selectivity, and in vivo efficacy, researchers can gain a thorough understanding of its mechanism of action and therapeutic potential as a CRF1 receptor antagonist for stress-related disorders.
References
Troubleshooting & Optimization
BMS-665053 stability and storage conditions
This technical support center provides guidance on the stability, storage, and handling of BMS-665053 for research and development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: this compound as a powder is typically shipped at room temperature. For long-term storage, it is advisable to follow the specific recommendations on the product's Certificate of Analysis (CoA). While one supplier suggests "room temp" for storage, general best practice for long-term stability of solid compounds is to store them in a cool, dry, and dark place.[1] For analogous compounds, storage at -20°C for up to 3 years or at 4°C for up to 2 years is recommended for the powdered form.
Q2: How should I store solutions of this compound?
A2: Once dissolved in a solvent such as DMSO, it is recommended to store solutions of this compound at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month). Aliquoting the solution into single-use vials is recommended to avoid repeated freeze-thaw cycles, which can lead to degradation.
Q3: What is the solubility of this compound?
A3: this compound is soluble in DMSO at a concentration of 20 mg/mL, forming a clear solution.
Q4: What is the appearance of this compound?
A4: this compound is a white to light brown powder.
Q5: What is the purity of commercially available this compound?
A5: Commercially available this compound typically has a purity of ≥98% as determined by HPLC.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound appears discolored or clumped. | Improper storage (exposure to moisture or light). | It is best to use a fresh vial of the compound. If that is not possible, assess the compound's purity by a suitable analytical method (e.g., HPLC) before use. |
| Difficulty dissolving the compound in DMSO. | The concentration is too high, or the compound has degraded. | Try warming the solution gently (e.g., in a 37°C water bath) and vortexing. If it still does not dissolve, the intended concentration may be too high. |
| Inconsistent experimental results. | Compound degradation due to improper storage or handling of stock solutions. | Prepare fresh stock solutions from powder. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Protect solutions from light. |
| Precipitate forms in the stock solution upon storage. | The solution may be supersaturated, or the solvent quality is poor. | Ensure the compound is fully dissolved initially. Use high-purity, anhydrous DMSO. If a precipitate is observed, gently warm and vortex the solution before use. |
Data Summary
Storage and Solubility of this compound
| Parameter | Value | Source |
| Appearance | White to light brown powder | |
| Purity | ≥98% (HPLC) | |
| Solubility in DMSO | 20 mg/mL (clear solution) | |
| Recommended Storage (Powder) | Room temperature (short-term); refer to CoA for long-term | [1] |
| Recommended Storage (in Solvent) | -20°C (1 month); -80°C (6 months) | General recommendation |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound powder (Molecular Weight: 424.66 g/mol )
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of this compound powder using a calibrated balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.25 mg of the compound.
-
Add the appropriate volume of anhydrous DMSO to the powder.
-
Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -20°C or -80°C.
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound as a CRF1 receptor antagonist.
Experimental Workflow for Stability Testing
Caption: General workflow for assessing the stability of this compound.
References
Common issues with BMS-665053 solubility
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with BMS-665053, a potent and selective corticotropin-releasing factor 1 (CRF1) receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule antagonist of the corticotropin-releasing factor 1 (CRF1) receptor. Its primary mechanism of action is to block the binding of corticotropin-releasing factor (CRF) to the CRF1 receptor, thereby inhibiting the downstream signaling pathways associated with stress responses. This makes it a valuable tool for investigating the role of the CRF system in various physiological and pathological processes.
Q2: What is the known solubility of this compound?
This compound is a hydrophobic compound with limited aqueous solubility. The most commonly reported solvent for creating stock solutions is Dimethyl Sulfoxide (DMSO).
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Solutions (e.g., Cell Culture Media, PBS)
Problem: I dissolved this compound in DMSO to make a stock solution, but when I dilute it into my aqueous experimental buffer or cell culture medium, a precipitate forms immediately or over time.
This phenomenon, often referred to as "crashing out," is a common issue with hydrophobic compounds like this compound when transitioning from a high-concentration organic solvent stock to a primarily aqueous environment.
Possible Causes and Solutions:
| Possible Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the aqueous solution exceeds its solubility limit. | Decrease the final working concentration. It is crucial to experimentally determine the maximum soluble concentration in your specific medium or buffer. |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of aqueous solution causes a rapid solvent exchange, leading to immediate precipitation. | Perform a serial dilution. First, create an intermediate dilution of the DMSO stock in a small volume of pre-warmed (37°C) aqueous buffer or medium. Then, add this intermediate dilution to the final volume. |
| Low Temperature of Aqueous Solution | The solubility of many compounds, including this compound, is lower at colder temperatures. | Always use pre-warmed (37°C) cell culture media or buffers when preparing your final working solutions. |
| High Final DMSO Concentration | While DMSO aids in initial solubilization, a high final concentration can be toxic to cells and may not prevent precipitation upon significant dilution. | Keep the final DMSO concentration in your cell culture medium below 0.5%, and ideally at or below 0.1%, to minimize cellular toxicity. |
| Interaction with Media Components | Components in complex solutions like cell culture media (e.g., salts, proteins in serum) can interact with this compound and reduce its solubility. | If precipitation persists, consider testing different cell culture media formulations. For in vitro assays, the presence of serum proteins like albumin can sometimes help stabilize hydrophobic compounds. |
Issue 2: Preparing this compound for In Vivo Oral Administration
Problem: I need to prepare this compound for oral gavage in rodents, but I am unsure of a suitable vehicle to ensure consistent suspension and bioavailability.
General Strategies for Poorly Soluble Compounds:
For preclinical oral dosing of poorly soluble compounds, the goal is to create a stable and uniform suspension or solution to ensure accurate and reproducible dosing.
Commonly Used Vehicles for Oral Gavage of Hydrophobic Compounds:
| Vehicle | Composition | Considerations |
| Aqueous Suspension with Suspending Agent | 0.5% - 1% (w/v) Carboxymethylcellulose (CMC) or Methylcellulose in water or saline. | A common and generally well-tolerated vehicle. May require homogenization to achieve a uniform suspension. |
| Oil-based Vehicles | Corn oil, sesame oil, or other pharmaceutical-grade oils. | Suitable for highly lipophilic compounds. May enhance absorption of certain drugs. |
| Co-solvent Systems | A mixture of solvents such as Polyethylene glycol 400 (PEG400), Propylene glycol, and water/saline. | Can improve the solubility of some compounds. The final concentration of organic co-solvents should be carefully considered for potential toxicity. |
| Solutions with Solubilizing Agents | Aqueous solutions containing cyclodextrins (e.g., Hydroxypropyl-β-cyclodextrin) to enhance solubility. | Can significantly increase the aqueous solubility of hydrophobic compounds. |
Recommended Workflow for Vehicle Selection:
It is recommended to perform a small-scale formulation screen to determine the optimal vehicle for this compound. This involves preparing the compound in a few different vehicles at the desired concentration and observing the physical stability (e.g., lack of precipitation or aggregation) over a relevant timeframe.
Quantitative Data Summary
The following table summarizes the known solubility of this compound. Note that solubility in complex aqueous solutions like cell culture media and specific in vivo formulations is not widely published and may need to be determined empirically.
| Solvent/Vehicle | Concentration | Reference |
| DMSO | 20 mg/mL | [Vendor Data] |
It is important to note that this is the solubility for forming a stock solution. The maximum achievable concentration in aqueous media after dilution will be significantly lower.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microfuge tube.
-
Dissolution: Add the appropriate volume of 100% anhydrous DMSO to achieve a stock solution concentration of 10-20 mg/mL.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication may be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term storage.
Protocol 2: General Procedure for Cell-Based Assays
This protocol provides a general workflow for treating cells with this compound. Specific parameters such as cell type, seeding density, and treatment duration should be optimized for your particular experiment.
-
Cell Seeding: Plate your cells of interest in a suitable multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Preparation of Working Solution:
-
Thaw a frozen aliquot of your this compound DMSO stock solution.
-
Prepare an intermediate dilution of the stock solution in pre-warmed (37°C) complete cell culture medium.
-
Prepare the final working concentrations by further diluting the intermediate solution into pre-warmed complete cell culture medium. Ensure the final DMSO concentration is consistent across all treatment groups and the vehicle control (typically ≤ 0.1%).
-
-
Cell Treatment: Remove the existing media from the cells and replace it with the media containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Downstream Analysis: Following incubation, proceed with your planned downstream assays (e.g., cell viability assays, cAMP measurement, gene expression analysis).
Visualizations
Optimizing BMS-665053 Concentration for Cell Culture: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for optimizing the concentration of BMS-665053, a potent and selective corticotropin-releasing factor-1 (CRF1) receptor antagonist, in your cell culture experiments. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a non-peptide small molecule that acts as a potent and selective antagonist for the Corticotropin-Releasing Factor Receptor 1 (CRF1). By binding to the CRF1 receptor, it blocks the downstream signaling cascade initiated by its natural ligand, corticotropin-releasing factor (CRF). This inhibition primarily affects the adenylyl cyclase pathway, leading to a reduction in intracellular cyclic adenosine monophosphate (cAMP) levels.
Q2: What is a typical starting concentration range for this compound in cell culture?
A2: A good starting point for most cell lines is to test a broad concentration range centered around the known IC50 value. For this compound, the reported IC50 for inhibiting CRF-stimulated cAMP production in human Y-79 retinoblastoma cells is 4.9 nM.[1] Therefore, a preliminary dose-response experiment could span from 0.1 nM to 1 µM. The optimal concentration will be cell-line specific and depend on the experimental endpoint.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is readily soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Q4: I'm observing precipitation when I add my this compound stock to the cell culture medium. What should I do?
A4: This is a common issue when diluting a DMSO-solubilized compound into an aqueous medium. Here are some troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low, ideally ≤ 0.1%, to minimize solvent toxicity and precipitation.
-
Serial Dilution: Instead of a single large dilution, perform a serial dilution of your DMSO stock in pre-warmed (37°C) cell culture medium.
-
Vortexing: Add the this compound stock solution dropwise to the medium while gently vortexing to ensure rapid and even dispersion.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Cell Death/Toxicity | The concentration of this compound is too high. | Perform a cytotoxicity assay (see Experimental Protocols) to determine the maximum non-toxic concentration for your specific cell line. |
| The final DMSO concentration is too high. | Ensure the final DMSO concentration in the culture medium does not exceed 0.1%. Include a vehicle control (medium with the same DMSO concentration without this compound) in your experiments. | |
| No or Low Inhibitory Effect | The concentration of this compound is too low. | Perform a dose-response experiment to determine the optimal inhibitory concentration. |
| The compound has degraded. | Use a fresh aliquot of the stock solution. Avoid repeated freeze-thaw cycles. | |
| The cell line does not express sufficient levels of the CRF1 receptor. | Confirm CRF1 receptor expression in your cell line using techniques like qPCR or western blotting. | |
| Inconsistent Results | Variability in cell seeding density. | Ensure a consistent number of cells are seeded in each well. |
| Incomplete dissolution of this compound. | Follow the recommended procedure for diluting the stock solution to avoid precipitation. Visually inspect the medium for any precipitates before adding it to the cells. |
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations of this compound. It is important to note that these values are cell-line specific and should be used as a reference for designing your own experiments.
| Parameter | Cell Line | Value | Reference |
| IC50 (CRF1 Receptor Binding) | Human and Rat CRF1 | 1.0 nM | [1] |
| IC50 (CRF-stimulated cAMP production) | Human Y-79 Retinoblastoma | 4.9 nM | [1] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration using a Dose-Response Curve
This protocol outlines the steps to determine the effective concentration range of this compound for inhibiting CRF-induced signaling in your cell line of interest.
Materials:
-
Your cell line of interest seeded in a 96-well plate
-
This compound stock solution (10 mM in DMSO)
-
Corticotropin-Releasing Factor (CRF)
-
Cell culture medium
-
cAMP assay kit
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in serum-free medium. A suggested range is from 1 µM down to 0.1 nM in 10-fold dilutions. Also, prepare a vehicle control (medium with 0.1% DMSO).
-
Pre-treatment: Remove the growth medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control. Incubate for 1-2 hours.
-
CRF Stimulation: Add CRF to all wells (except for the negative control) at a final concentration that elicits a submaximal response (e.g., EC80), which should be determined in a preliminary experiment.
-
Incubation: Incubate for the appropriate time to allow for cAMP production (e.g., 15-30 minutes).
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit, following the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Assessing Cytotoxicity using an MTT Assay
This protocol helps to determine the concentration range of this compound that is not toxic to your cells.
Materials:
-
Your cell line of interest seeded in a 96-well plate
-
This compound stock solution (10 mM in DMSO)
-
Cell culture medium
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a low density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in complete medium. A suggested range is from 100 µM down to 0.1 µM. Add the different concentrations to the wells. Include a vehicle control (0.1% DMSO) and a positive control for cell death (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the concentration at which a significant reduction in viability occurs.
Visualizing Key Processes
Caption: this compound blocks the CRF1 signaling pathway.
Caption: Workflow for optimizing this compound concentration.
References
Troubleshooting off-target effects of BMS-665053
Welcome to the technical support center for BMS-665053. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot potential experimental issues, with a focus on investigating unexpected or potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1).[1] It acts by binding to the CRF1 receptor with high affinity, thereby preventing the binding of its natural ligands, such as corticotropin-releasing factor (CRF), and inhibiting the subsequent downstream signaling cascades.[1]
Q2: Is this compound known to have off-target effects?
A2: this compound is characterized as a highly selective antagonist for the CRF1 receptor. Current literature does not indicate any well-documented, common off-target effects. It displays high selectivity over the related CRF2 receptor. However, as with any small molecule inhibitor, the possibility of off-target interactions in a specific experimental context cannot be entirely excluded.
Q3: I am observing a phenotype in my experiment that is not consistent with CRF1 receptor inhibition. Could this be an off-target effect of this compound?
A3: While possible, it is crucial to first rule out other potential causes for the unexpected phenotype. These could include:
-
Indirect effects of CRF1 inhibition: The CRF1 signaling pathway can be complex and may have previously uncharacterized roles in your specific model system.[2][3]
-
Experimental artifacts: Issues such as compound solubility, stability in your media, or interactions with other components of your experimental system should be considered.
-
Cell line or model system variability: The genetic and proteomic background of your specific cells or animal model could influence the response to CRF1 inhibition in unexpected ways.
-
Compound purity: Ensure the purity of your this compound stock.
Q4: How can I begin to investigate a suspected off-target effect?
A4: A systematic approach is recommended. Start by confirming the on-target activity of this compound in your system. Then, use orthogonal approaches to validate your findings, such as using another CRF1 antagonist with a different chemical structure or using a genetic approach like siRNA/shRNA knockdown or CRISPR/Cas9 knockout of the CRF1 receptor. The troubleshooting guide below provides a more detailed workflow.
Troubleshooting Guide: Investigating Unexpected Effects
If you observe an unexpected phenotype and suspect an off-target effect of this compound, follow this step-by-step guide to investigate.
Step 1: Verify On-Target Activity
Before investigating off-target effects, it is essential to confirm that this compound is effectively inhibiting the CRF1 receptor in your experimental system at the concentrations used.
-
Action: Measure the modulation of a known downstream effector of CRF1 signaling. The canonical pathway involves the activation of adenylyl cyclase and subsequent production of cyclic AMP (cAMP).[1]
-
Expected Outcome: In the presence of a CRF1 agonist (like CRF), this compound should produce a dose-dependent decrease in cAMP levels.
Step 2: Use Orthogonal Controls
To determine if the observed phenotype is specific to CRF1 inhibition or an artifact of this compound, use controls that target the same pathway through different mechanisms.
-
Action 1: Structurally Unrelated CRF1 Antagonist: Treat your system with another selective CRF1 antagonist that has a different chemical structure (e.g., Antalarmin or NBI-35965).
-
Expected Outcome 1: If the unexpected phenotype is a true consequence of CRF1 inhibition, it should be replicated by the alternative antagonist. If the phenotype is unique to this compound, it may be an off-target effect.
-
Action 2: Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the CRF1 receptor (CRHR1 gene).
-
Expected Outcome 2: Genetic ablation of the CRF1 receptor should phenocopy the effects of this compound if the observed effect is on-target.
Step 3: Dose-Response Analysis
Characterize the concentration-dependence of both the on-target and the unexpected effects.
-
Action: Perform a dose-response curve for this compound, measuring both the intended CRF1 inhibition (e.g., cAMP levels) and the unexpected phenotype.
-
Expected Outcome: Compare the EC50/IC50 values. If the EC50 for the unexpected phenotype is significantly different from the IC50 for CRF1 inhibition, it may suggest an off-target interaction.
Step 4: Rescue Experiment
If possible, perform a "rescue" experiment.
-
Action: In a CRF1-knockout system, express a version of the CRF1 receptor.
-
Expected Outcome: Re-introduction of the CRF1 receptor should make the system sensitive to the on-target effects of this compound. The unexpected phenotype should not reappear if it is a true off-target effect.
Data Presentation: Documenting Potential Off-Target Effects
When investigating a potential off-target effect, it is crucial to systematically document your findings. The following table provides a template for organizing your data.
| Experimental Condition | Concentration of this compound | On-Target Effect Readout (e.g., % cAMP inhibition) | Unexpected Phenotype Readout (Quantitative Measure) | Interpretation |
| Vehicle Control | 0 µM | 0% | Baseline | - |
| This compound | 1 nM | |||
| This compound | 10 nM | |||
| This compound | 100 nM | |||
| This compound | 1 µM | |||
| This compound | 10 µM | |||
| Alternative CRF1 Antagonist | [Concentration] | |||
| CRF1 Knockdown/Knockout | - |
Experimental Protocols
Protocol 1: cAMP Measurement Assay
This protocol describes a general method for measuring intracellular cAMP levels to confirm the on-target activity of this compound.
-
Cell Culture: Plate cells expressing the CRF1 receptor in a suitable multi-well plate and culture overnight.
-
Compound Treatment:
-
Pre-treat cells with varying concentrations of this compound or a vehicle control for a specified period (e.g., 30 minutes).
-
Add a known CRF1 receptor agonist (e.g., CRF) to stimulate the receptor.
-
-
Cell Lysis: After agonist stimulation, lyse the cells using the lysis buffer provided with your chosen cAMP assay kit.
-
cAMP Detection: Follow the manufacturer's instructions for the cAMP assay kit. Common formats include competitive immunoassays using HTRF, FRET, or ELISA.
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the concentration of cAMP in each sample.
-
Plot the cAMP concentration against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: Radioligand Binding Assay
This protocol can be used to determine the binding affinity of this compound to the CRF1 receptor and can be adapted to screen for binding to other potential off-target receptors.
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the CRF1 receptor (or a potential off-target receptor).
-
Binding Reaction:
-
In a multi-well plate, combine the cell membranes, a radiolabeled ligand for the receptor of interest (e.g., [¹²⁵I]-CRF for CRF1), and varying concentrations of this compound.
-
To determine non-specific binding, include a set of wells with a high concentration of a known non-radiolabeled ligand.
-
-
Incubation: Incubate the reactions to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a filter plate to separate the membrane-bound radioligand from the unbound radioligand.
-
Detection: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis:
-
Subtract the non-specific binding from all measurements.
-
Plot the percentage of specific binding against the log of the this compound concentration to determine the Ki (inhibitory constant).
-
Visualizations
Caption: Canonical CRF1 receptor signaling pathway.
Caption: Workflow for troubleshooting unexpected experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CRF1 receptor signaling pathways are involved in stress-related alterations of colonic function and viscerosensitivity: implications for irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms [frontiersin.org]
How to minimize BMS-665053 degradation in solution
Welcome to the BMS-665053 Technical Support Center. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: this compound is soluble in DMSO at a concentration of 20 mg/mL. It is recommended to prepare stock solutions in high-quality, anhydrous DMSO to minimize the risk of hydrolysis.
Q2: How should I store this compound stock solutions to ensure stability?
A2: For optimal stability, stock solutions of this compound should be stored at -20°C or colder in tightly sealed, amber vials to protect from light. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q3: My this compound solution has precipitated. What should I do?
A3: Precipitation can occur if the solubility limit is exceeded in a particular solvent or upon temperature changes. If precipitation is observed, gently warm the solution to 37°C and vortex to redissolve the compound. If it does not redissolve, it may be necessary to prepare a fresh, lower concentration solution. Centrifuge the vial to pellet any undissolved material before taking an aliquot.
Q4: I suspect my this compound is degrading in my aqueous experimental buffer. How can I confirm this?
A4: To confirm degradation, you can perform a time-course experiment. Prepare your experimental solution and analyze the concentration of this compound at different time points (e.g., 0, 2, 4, 8, 24 hours) using a validated analytical method such as HPLC-UV or LC-MS. A decrease in the peak area corresponding to this compound over time is indicative of degradation.
Q5: What are the primary factors that can cause degradation of this compound in solution?
A5: The stability of small molecules like this compound in solution can be influenced by several factors, including pH, temperature, and exposure to light.[1] The pyrazinone core of this compound may be susceptible to hydrolysis under strongly acidic or basic conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound solutions.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of compound activity in a time-dependent manner | Degradation of this compound in the experimental medium. | - Perform a stability study of this compound in your specific buffer or medium at the experimental temperature. - Adjust the pH of the medium to a more neutral range (pH 6-8) if possible. - Prepare fresh solutions immediately before each experiment. |
| Appearance of unknown peaks in HPLC/LC-MS analysis | Formation of degradation products. | - Conduct forced degradation studies (see Experimental Protocols) to identify potential degradation products. - Adjust storage and experimental conditions to minimize degradation (e.g., protect from light, control temperature and pH). |
| Inconsistent experimental results | - Inconsistent solution preparation. - Degradation during storage or experiments. - Adsorption to plasticware. | - Ensure accurate and consistent preparation of solutions. - Aliquot stock solutions to avoid freeze-thaw cycles. - Use low-protein-binding tubes and pipette tips. - Include control samples to assess stability over the course of the experiment. |
| Precipitation of the compound in aqueous buffer | Exceeding the aqueous solubility limit. | - Lower the final concentration of this compound. - Increase the percentage of co-solvent (e.g., DMSO), ensuring it does not exceed a concentration that affects the assay (typically <0.5%). |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO to the molar equivalent of this compound).
-
Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C may be applied if necessary.
-
Aliquot the stock solution into single-use, amber-colored, tightly sealed vials.
-
Store the aliquots at -20°C or below.
-
Protocol 2: Forced Degradation Study
This protocol is designed to intentionally degrade the drug substance to identify potential degradation products and pathways.
-
Materials: this compound stock solution, 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, water bath, UV lamp (254 nm), HPLC or LC-MS system.
-
Procedure:
-
Acid Hydrolysis: Mix an aliquot of this compound stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 2 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix an aliquot of this compound stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 2 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of this compound stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate an aliquot of the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose an aliquot of the stock solution to UV light (254 nm) for 24 hours.
-
Analysis: Analyze the stressed samples, along with an unstressed control sample, by a stability-indicating HPLC or LC-MS method to identify and quantify any degradation products.
-
Visualizations
Caption: Recommended workflow for handling this compound solutions.
Caption: Potential degradation pathways of this compound under stress.
References
Technical Support Center: Improving the In Vivo Bioavailability of BMS-665053
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo bioavailability of the corticotropin-releasing factor-1 (CRF1) receptor antagonist, BMS-665053.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My in vivo rat study shows significantly lower oral bioavailability for this compound than the 52% reported by some commercial suppliers. Why is there a discrepancy?
A1: This is a common and important issue. The reported oral bioavailability of a compound can vary between studies for several reasons:
-
Different Study Protocols: The vehicle used to formulate the compound for oral gavage can dramatically impact its dissolution and absorption. For example, a formulation in a solubilizing vehicle may show higher bioavailability than a simple suspension in water or saline.
-
Inter-laboratory Variability: Differences in animal strains, diets, and gut microbiome can all influence drug absorption and metabolism.
-
Analytical Methods: Variations in the bioanalytical methods used to quantify the drug in plasma can also contribute to different results.
A published study by Hartz et al. (2017) reported an oral bioavailability of 5% for this compound in rats when likely administered in a simple formulation, which highlights that the compound may have inherent bioavailability challenges. It is crucial to consider the formulation and experimental conditions when comparing bioavailability data.
Q2: What are the likely reasons for the low oral bioavailability of this compound?
A2: Based on the strategies employed in the literature to improve its bioavailability (i.e., the development of more soluble prodrugs), the primary reasons for low oral bioavailability are likely:
-
Poor Aqueous Solubility: this compound is a lipophilic molecule, and many such molecules have low solubility in the aqueous environment of the gastrointestinal (GI) tract. This limits the amount of drug that can dissolve and be available for absorption.
-
Low Permeability: The drug may have a low rate of transport across the intestinal epithelium. This can be due to its physicochemical properties or because it is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the GI lumen.
-
First-Pass Metabolism: The drug may be extensively metabolized in the gut wall or the liver before it reaches systemic circulation.
Q3: How can I improve the oral bioavailability of this compound in my animal studies?
A3: There are two main approaches to consider:
-
Formulation Strategies:
-
Solubilizing Vehicles: Experiment with different formulation vehicles that can improve the solubility of this compound. Examples include solutions with co-solvents (e.g., PEG 300, DMSO), lipid-based formulations (e.g., self-emulsifying drug delivery systems - SEDDS), or amorphous solid dispersions.
-
Particle Size Reduction: Nanosizing the drug can increase its surface area, leading to a faster dissolution rate.
-
-
Chemical Modification (Prodrug Approach):
-
As demonstrated by Hartz et al. (2017), converting this compound into a more soluble prodrug can significantly enhance its oral bioavailability. A prodrug is a modified version of the active drug that is designed to have better absorption properties and is then converted back to the active drug in the body.
-
Q4: I am considering a prodrug approach. What should I keep in mind?
A4: The prodrug strategy aims to transiently modify the physicochemical properties of the parent drug. Key considerations include:
-
Solubility Enhancement: The promoiety (the chemical group attached to the parent drug) should significantly increase the aqueous solubility of the compound.
-
Metabolic Lability: The bond linking the promoiety to the parent drug must be stable in the GI tract but readily cleaved by enzymes in the intestinal wall, liver, or blood to release the active this compound.
-
Safety of the Promoiety: The cleaved promoiety should be non-toxic.
Quantitative Data Summary
The following table summarizes the reported oral bioavailability of this compound and an optimized prodrug in rats.
| Compound | Vehicle/Formulation | Dose (mg/kg, p.o.) | Oral Bioavailability (F%) in Rats | Reference |
| This compound | Not specified | Not specified | 5% | Hartz et al., 2017[1] |
| Prodrug 12 | Not specified | Not specified | 36% | Hartz et al., 2017[1] |
| This compound | Not specified | 10 | 52% | Commercial Supplier Data |
Experimental Protocols
The following are representative protocols for key experiments. These should be adapted based on specific laboratory conditions and institutional guidelines.
Protocol 1: In Vivo Pharmacokinetic (PK) Study in Rats
Objective: To determine the plasma concentration-time profile and oral bioavailability of this compound or its derivatives.
Materials:
-
This compound or prodrug
-
Vehicle for formulation (e.g., 0.5% methylcellulose in water, 20% Captisol®)
-
Sprague-Dawley rats (male, 250-300g) with jugular vein cannulas
-
Oral gavage needles
-
Blood collection tubes (with anticoagulant, e.g., EDTA)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Dosing Solution Preparation:
-
Prepare a homogenous suspension or solution of the test compound in the chosen vehicle at the desired concentration (e.g., 1 mg/mL for a 5 mg/kg dose in a 5 mL/kg dosing volume).
-
-
Animal Dosing:
-
Intravenous (IV) Group (for bioavailability calculation): Administer the compound intravenously via the tail vein at a low dose (e.g., 1 mg/kg).
-
Oral (PO) Group: Administer the compound via oral gavage at the desired dose (e.g., 5 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (approx. 0.2 mL) from the jugular vein cannula at multiple time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
-
Sample Processing:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of the compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) for both IV and PO groups.
-
Calculate the oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
Protocol 2: Aqueous Solubility Determination (Shake-Flask Method)
Objective: To determine the thermodynamic aqueous solubility of this compound.
Materials:
-
This compound powder
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vials
-
Shaker incubator
-
Centrifuge or filtration system (e.g., 0.22 µm filter)
-
Analytical method for quantification (e.g., HPLC-UV or LC-MS/MS)
Procedure:
-
Add an excess amount of this compound powder to a vial containing a known volume of PBS (pH 7.4).
-
Incubate the vial in a shaker incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, separate the undissolved solid by centrifugation or filtration.
-
Carefully collect the supernatant or filtrate.
-
Quantify the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method.
-
The resulting concentration is the thermodynamic solubility.
Protocol 3: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 12-well or 24-well)
-
Cell culture medium and reagents
-
Transport buffer (e.g., Hank's Balanced Salt Solution - HBSS)
-
This compound
-
LC-MS/MS system for analysis
Procedure:
-
Cell Culture:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Check:
-
Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
-
Permeability Assay:
-
Apical to Basolateral (A→B) Transport (Absorption):
-
Add the test compound (e.g., 10 µM in transport buffer) to the apical (donor) side.
-
Add fresh transport buffer to the basolateral (receiver) side.
-
-
Basolateral to Apical (B→A) Transport (Efflux):
-
Add the test compound to the basolateral (donor) side.
-
Add fresh transport buffer to the apical (receiver) side.
-
-
-
Sampling and Analysis:
-
Incubate the plates at 37°C with gentle shaking.
-
At specific time points (e.g., 2 hours), collect samples from the receiver compartment.
-
Analyze the concentration of the compound in the samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Calculate the efflux ratio (ER) = Papp (B→A) / Papp (A→B). An ER > 2 suggests the compound is a substrate for efflux transporters.
-
Visualizations
Caption: Troubleshooting logic for low oral bioavailability of this compound.
Caption: Workflow of the prodrug strategy for improving this compound bioavailability.
Caption: Experimental workflow for an in vivo pharmacokinetic study in rats.
References
Addressing poor reproducibility in BMS-665053 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with BMS-665053, a potent and selective corticotropin-releasing factor-1 (CRF1) receptor antagonist. The information is tailored for researchers, scientists, and drug development professionals to improve experimental reproducibility.
I. Compound Information and Data
Proper handling and storage of this compound are critical for maintaining its activity and ensuring reproducible results.
Table 1: Physicochemical Properties and Storage of this compound
| Property | Value | Source |
| Molecular Weight | 424.66 g/mol | [1] |
| Form | Powder | [1] |
| Color | White to light brown | [1] |
| Solubility | DMSO: 20 mg/mL, clear | [1] |
| Storage Temperature | Room temperature | [1] |
| Purity | ≥98% (HPLC) | [1] |
Table 2: In Vitro Potency of this compound
| Assay | Cell Line | Parameter | Value | Source |
| CRF1 Receptor Binding | Human and Rat CRF1 | IC50 | ≤ 1.0 nM | [1] |
| cAMP Production | Human Y-79 Retinoblastoma | IC50 | 4.9 nM | [2] |
| CRF2 Receptor Binding | - | IC50 | >10 µM | [1] |
II. Signaling Pathway and Experimental Workflow
This compound acts by blocking the signaling cascade initiated by the binding of corticotropin-releasing factor (CRF) to its receptor, CRF1. This inhibition prevents the subsequent production of cyclic adenosine monophosphate (cAMP).
References
BMS-665053 Vehicle Selection for In Vivo Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the appropriate vehicle selection for in vivo studies using the corticotropin-releasing factor-1 (CRF1) receptor antagonist, BMS-665053. Due to its poor aqueous solubility, proper formulation is critical for achieving accurate and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is vehicle selection so important for in vivo studies with this compound?
A1: this compound is a poorly water-soluble compound.[1][2] The choice of vehicle is critical as it directly impacts the drug's solubility, stability, and bioavailability, ultimately affecting the reliability and reproducibility of your in vivo study results. An inappropriate vehicle can lead to precipitation of the compound, incomplete absorption, and inaccurate pharmacokinetic and pharmacodynamic data.
Q2: What is the mechanism of action of this compound?
A2: this compound is a potent and selective antagonist of the corticotropin-releasing factor-1 (CRF1) receptor, with an IC50 of 1.0 nM.[3][4] It inhibits CRF-stimulated cyclic adenosine monophosphate (cAMP) production.[3] By blocking the CRF1 receptor, this compound can modulate stress-related responses, making it a compound of interest for studying anxiety and other stress-related disorders.[5]
Q3: What are the general properties and solubility of this compound?
A3: this compound is a white to light brown powder.[5] Its solubility in dimethyl sulfoxide (DMSO) is reported to be 20 mg/mL.[5] Due to its hydrophobic nature, it is practically insoluble in aqueous solutions.[1]
Recommended Vehicle Formulations
The selection of a suitable vehicle depends on the intended route of administration. Below are recommended starting formulations for oral (PO) and intravenous (IV) administration of this compound.
Table 1: Recommended Vehicle Compositions for this compound
| Route of Administration | Vehicle Composition | Maximum Recommended Concentration | Notes |
| Oral (PO) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 10 mg/mL | A common vehicle for poorly soluble compounds, promoting solubility and absorption.[6] |
| 10% DMSO, 90% Corn Oil | 5 mg/mL | A lipid-based vehicle that can enhance oral bioavailability.[7] Suitable for compounds with high lipophilicity. | |
| Intravenous (IV) | 10% DMSO, 40% PEG300, 50% Saline | 2 mg/mL | A co-solvent system suitable for IV injection. The final solution should be clear and free of particulates.[8] |
| 5% DMSO, 20% Solutol HS 15, 75% Saline | 1.5 mg/mL | Solutol HS 15 acts as a non-ionic solubilizer and emulsifying agent. The solution should be warmed to ensure complete dissolution. |
Experimental Protocols
Protocol 1: Preparation of Oral Formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Weigh the required amount of this compound.
-
Add 10% of the final volume of DMSO to the this compound and vortex until fully dissolved.
-
Add 40% of the final volume of PEG300 and vortex thoroughly.
-
Add 5% of the final volume of Tween-80 and vortex until the solution is homogeneous.
-
Slowly add 45% of the final volume of saline while vortexing to avoid precipitation.
-
Visually inspect the final solution to ensure it is clear and free of any particulates.
Protocol 2: Preparation of Intravenous Formulation (10% DMSO, 40% PEG300, 50% Saline)
-
Weigh the required amount of this compound.
-
Add 10% of the final volume of DMSO to the this compound and sonicate in a water bath until completely dissolved.
-
Add 40% of the final volume of PEG300 and vortex thoroughly.
-
Slowly add 50% of the final volume of saline dropwise while continuously vortexing.
-
Filter the final solution through a 0.22 µm syringe filter to ensure sterility and remove any potential micro-precipitates before injection.[8]
Troubleshooting Guide
Issue 1: The compound precipitates out of the solution.
-
Possible Cause: The concentration of this compound may be too high for the chosen vehicle.
-
Solution:
-
Try preparing a more dilute solution.
-
Gently warm the solution (up to 37°C) to aid dissolution, but be mindful of the compound's stability at higher temperatures.
-
For oral formulations, consider switching to a lipid-based vehicle like corn oil.[7]
-
Issue 2: Inconsistent results between experiments.
-
Possible Cause: Incomplete dissolution or precipitation of the compound after preparation.
-
Solution:
-
Always prepare the formulation fresh before each experiment.
-
Ensure the compound is fully dissolved before administration by vortexing and sonicating as needed.
-
Visually inspect the solution for any signs of precipitation before drawing it into the syringe.
-
Issue 3: Observed toxicity or adverse effects in animals.
-
Possible Cause: The vehicle itself may be causing adverse reactions at the administered volume.
-
Solution:
Visualizations
Caption: Mechanism of action of this compound as a CRF1 receptor antagonist.
Caption: Workflow for vehicle selection and preparation for this compound.
Caption: Decision tree for troubleshooting this compound formulation issues.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. This compound = 98 HPLC 1173435-64-7 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gadconsulting.com [gadconsulting.com]
Technical Support Center: BMS-665053 Binding Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing BMS-665053 in binding and functional assays. The information is designed to help identify and mitigate potential artifacts and common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent and selective antagonist for the corticotropin-releasing factor-1 (CRF1) receptor.[1][2][3] It demonstrates high affinity in receptor binding assays and effectively inhibits CRF-stimulated cyclic adenosine monophosphate (cAMP) production in cell-based functional assays.[1][3]
Q2: What are the key parameters to consider when designing a binding assay for this compound?
Key parameters include the choice of radioligand, the concentration of the receptor preparation, incubation time and temperature, buffer composition, and the method for separating bound from unbound ligand. It is also crucial to determine the optimal concentration of DMSO, as it can impact assay performance.[4]
Q3: My IC50 value for this compound is significantly different from published values. What could be the cause?
Discrepancies in IC50 values can arise from several factors, including differences in cell lines or receptor preparation, variations in ligand concentration, incorrect buffer conditions, or issues with compound integrity. Refer to the troubleshooting guide below for a systematic approach to identifying the source of the variation.
Q4: Can this compound interfere with the assay readout?
Like many small molecules, this compound has the potential to interfere with certain assay formats. For instance, in fluorescence-based assays, the compound might possess intrinsic fluorescence or quenching properties.[4] It is advisable to run control experiments with the compound in the absence of the receptor to test for such interference.
Troubleshooting Guide
Issue 1: High Background Signal in Radioligand Binding Assay
High background can obscure the specific binding signal, leading to inaccurate determination of affinity.
| Potential Cause | Recommended Solution |
| Non-specific binding of radioligand to filter plates or tubes | Pre-treat filter plates with a blocking agent (e.g., polyethyleneimine). Use low-binding plates and tubes. |
| Radioligand degradation | Use fresh or properly stored radioligand. Check for purity via thin-layer chromatography (TLC). |
| Insufficient washing | Optimize the number and volume of wash steps to effectively remove unbound radioligand. Ensure the wash buffer is at the correct temperature. |
| Filter type inappropriate for the assay | Test different filter materials (e.g., glass fiber, polypropylene) to find one with the lowest non-specific binding for your radioligand. |
Issue 2: Poor Signal-to-Noise Ratio in cAMP Functional Assay
A low signal-to-noise ratio can make it difficult to accurately quantify the inhibitory effect of this compound.
| Potential Cause | Recommended Solution |
| Low receptor expression in the cell line | Verify receptor expression levels using a validated method (e.g., Western blot, qPCR). Consider using a cell line with higher receptor density. |
| Suboptimal CRF stimulation | Perform a dose-response curve for CRF to determine the EC80-EC90 concentration for stimulation. |
| Cell health issues | Ensure cells are healthy and not overgrown. Perform a cell viability assay in parallel. |
| Assay reagent degradation | Check the expiration dates and proper storage of all assay kit components, especially the detection antibodies and substrates. |
Issue 3: Inconsistent Results Between Experiments
Poor reproducibility can undermine the validity of your findings.
| Potential Cause | Recommended Solution |
| Variability in receptor preparation | Use a consistent protocol for membrane preparation. Aliquot and store membrane preparations at -80°C to minimize freeze-thaw cycles. |
| Compound precipitation | This compound has a reported solubility of 20 mg/mL in DMSO.[3] Ensure the final assay concentration of DMSO is consistent and that the compound does not precipitate in the aqueous assay buffer. Visually inspect for precipitation. |
| Inconsistent incubation times or temperatures | Use a calibrated incubator and a precise timer for all incubation steps. |
| Pipetting errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
Experimental Protocols
Protocol 1: CRF1 Receptor Radioligand Binding Assay
This protocol outlines a general procedure for a competitive binding assay to determine the affinity of this compound for the CRF1 receptor.
-
Receptor Preparation : Prepare cell membranes from a cell line overexpressing the human CRF1 receptor.
-
Assay Buffer : 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EDTA, 0.1% BSA, pH 7.4.
-
Reaction Mixture : In a 96-well plate, combine:
-
25 µL of Assay Buffer
-
25 µL of radioligand (e.g., [¹²⁵I]-Sauvagine) at a final concentration equal to its Kd.
-
25 µL of this compound at various concentrations (for competition curve) or a saturating concentration of a known CRF1 antagonist for non-specific binding.
-
25 µL of CRF1 receptor membrane preparation.
-
-
Incubation : Incubate the plate at room temperature for 90 minutes with gentle shaking.
-
Termination : Terminate the reaction by rapid filtration through a GF/B filter plate pre-soaked in 0.5% polyethyleneimine.
-
Washing : Wash the filters three times with 200 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Detection : Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis : Calculate the specific binding and determine the Ki of this compound using the Cheng-Prusoff equation.
Protocol 2: cAMP Functional Assay
This protocol describes a method to measure the inhibitory effect of this compound on CRF-stimulated cAMP production.
-
Cell Culture : Plate a suitable cell line (e.g., human Y-79 retinoblastoma cells) in a 96-well plate and grow to 80-90% confluency.[1][3]
-
Compound Incubation : Pre-incubate the cells with varying concentrations of this compound for 30 minutes at 37°C.
-
Stimulation : Add CRF at a pre-determined EC80 concentration to all wells except the negative control.
-
Incubation : Incubate for 15 minutes at 37°C.
-
Lysis and Detection : Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assay).[4]
-
Data Analysis : Plot the cAMP levels against the concentration of this compound to determine the IC50 value.
Visualizations
Caption: CRF1 receptor signaling pathway and the inhibitory action of this compound.
Caption: General workflow for a competitive radioligand binding assay.
Caption: Decision tree for troubleshooting inconsistent IC50 values.
References
Technical Support Center: BMS-665053 Experimental Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming challenges in experimental setups involving BMS-665053.
Frequently Asked Questions (FAQs)
This section addresses common issues encountered during experiments with this compound in a direct question-and-answer format.
Q1: My this compound solution is showing precipitation after dilution in my cell culture medium. What should I do?
A1: Precipitation of hydrophobic small molecules like this compound in aqueous media is a common issue. Here are several steps to troubleshoot this problem:
-
Optimize Dilution Method: Instead of a single large dilution, perform a serial dilution of your concentrated DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media to facilitate mixing and prevent localized high concentrations that can lead to precipitation.[1]
-
Lower Final Concentration: The final concentration of this compound in your assay may be exceeding its solubility limit. Try testing a lower concentration range. You can determine the maximum soluble concentration by preparing a dilution series in your media and observing for any precipitate formation over time.[2]
-
Control DMSO Concentration: While DMSO is an effective solvent for this compound, its final concentration in the cell culture should be kept low, ideally below 0.5%, as higher concentrations can be toxic to cells.[3][4] However, a very low DMSO concentration might not be sufficient to maintain solubility. Ensure you have a consistent final DMSO concentration across all experimental and control wells.[1]
-
Serum Content: The presence of serum in the culture medium can sometimes help to stabilize small molecules and increase their apparent solubility.[2] If you are using serum-free media, consider if a low percentage of serum could be added without affecting your experimental outcomes.
Q2: I am observing inconsistent IC50 values for this compound in my cell-based assays. What could be the cause?
A2: Inconsistent IC50 values can arise from several experimental variables. Consider the following factors:
-
Cell Density and Health: Ensure that you are using a consistent cell density for each experiment and that the cells are in a healthy, logarithmic growth phase. Over-confluent or stressed cells can exhibit altered responses to inhibitors.
-
Compound Stability: Although this compound is stable at room temperature, it is good practice to prepare fresh dilutions from a frozen stock for each experiment to avoid degradation over time in aqueous solutions.
-
Assay Incubation Time: The duration of inhibitor exposure can significantly impact the apparent IC50 value. Optimize and maintain a consistent incubation time for all experiments.
-
Vehicle Control: Always include a vehicle control (media with the same final concentration of DMSO as your experimental wells) to account for any effects of the solvent on the cells.[3]
Q3: How do I determine the optimal concentration range of this compound for my experiments?
A3: To determine the optimal concentration, it is recommended to perform a dose-response experiment.
-
Start with a Broad Range: Based on the known potent activity of this compound (IC50 in the low nanomolar range for CRF1 binding and cAMP inhibition), you can start with a wide range of concentrations, for example, from 0.1 nM to 1 µM.[5][6]
-
Dose-Response Curve: Generate a dose-response curve by treating your cells with serial dilutions of this compound. This will allow you to determine the IC50 value in your specific experimental system.
-
Assess Cytotoxicity: It is also crucial to assess the cytotoxicity of the compound at higher concentrations to ensure that the observed effects are due to specific inhibition of the CRF1 receptor and not to general toxicity. This can be done using a standard cell viability assay (e.g., MTT or trypan blue exclusion).
Q4: I suspect off-target effects with this compound in my experimental model. How can I verify this?
A4: While this compound is reported to be a selective CRF1 antagonist, it is always good practice to validate the on-target effects of any small molecule inhibitor.[6] Here are some strategies:
-
Use a Structurally Different CRF1 Antagonist: If the observed phenotype can be replicated with a structurally unrelated CRF1 antagonist, it is more likely to be an on-target effect.
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing the CRF1 receptor. An on-target effect should be attenuated by the increased expression of the target protein.
-
Negative Control Compound: Use a structurally similar but inactive analog of this compound, if available. This compound should not produce the same biological effect.
-
Downstream Pathway Analysis: Confirm that the observed cellular phenotype is consistent with the known downstream signaling of the CRF1 receptor (i.e., inhibition of cAMP production).
Data Presentation
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Cell Line/Assay Conditions |
| CRF1 Receptor Binding IC50 | 1.0 nM | Human CRF1 Receptor |
| CRF-stimulated cAMP Production IC50 | 4.9 nM | Human Y-79 retinoblastoma cells |
| Solubility in DMSO | 20 mg/mL | Clear solution |
Data sourced from multiple vendor datasheets.[5][6]
Experimental Protocols
This section provides a detailed methodology for a key experiment to assess the inhibitory activity of this compound.
Protocol: Cell-Based cAMP Assay for IC50 Determination of this compound
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound by measuring its ability to block corticotropin-releasing factor (CRF)-stimulated cyclic adenosine monophosphate (cAMP) production in a suitable cell line (e.g., human Y-79 retinoblastoma cells).
Materials:
-
This compound
-
Human Y-79 retinoblastoma cells (or other suitable cell line endogenously or recombinantly expressing the CRF1 receptor)
-
Cell culture medium (e.g., RPMI-1640) with appropriate supplements (e.g., fetal bovine serum, penicillin/streptomycin)
-
Corticotropin-releasing factor (CRF)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
96-well or 384-well white opaque tissue culture plates
-
Multichannel pipette
-
Plate reader compatible with the chosen cAMP assay kit
Procedure:
-
Cell Culture:
-
Culture Y-79 cells according to standard protocols.
-
The day before the assay, seed the cells into a 96-well or 384-well white opaque plate at an optimized density to achieve a confluent monolayer on the day of the experiment.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the this compound stock solution in assay buffer to create a range of working concentrations (e.g., 10x final concentration).
-
-
Assay Protocol:
-
Gently remove the culture medium from the wells.
-
Wash the cells once with pre-warmed assay buffer.
-
Add the desired volume of assay buffer containing a PDE inhibitor (to prevent cAMP degradation) to each well.
-
Add the serially diluted this compound solutions to the appropriate wells. Include wells with vehicle control (assay buffer with the same final DMSO concentration).
-
Pre-incubate the plate with the inhibitor for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Prepare a solution of CRF in assay buffer at a concentration that elicits a submaximal (EC80) stimulation of cAMP production.
-
Add the CRF solution to all wells except for the negative control wells (which receive only assay buffer).
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate a standard curve if required by the assay kit.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the CRF-stimulated control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Visualizations
The following diagrams illustrate key pathways and workflows relevant to this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lifetein.com [lifetein.com]
- 4. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound = 98 HPLC 1173435-64-7 [sigmaaldrich.com]
Validation & Comparative
A Comparative Analysis of BMS-665053 and Other CRF1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Corticotropin-releasing factor receptor 1 (CRF1) antagonists represent a promising therapeutic avenue for stress-related disorders, including anxiety and depression. This guide provides a comparative overview of BMS-665053, a potent CRF1 antagonist, alongside other notable antagonists such as Pexacerfont, Antalarmin, and Emicerfont. The following sections detail their performance based on experimental data, outline the methodologies used in these key experiments, and visualize critical pathways and workflows.
Quantitative Data Comparison
The following table summarizes the in vitro potency and pharmacokinetic profiles of this compound and other selected CRF1 antagonists. This data allows for a direct comparison of their biological activity and drug-like properties.
| Compound | Binding Affinity (IC50, nM) | Functional Activity (IC50, nM) | Oral Bioavailability (F%) in Rats |
| This compound | 1.0[1] | 4.9 (cAMP production)[1] | 52%[2] |
| Pexacerfont (BMS-562086) | 6.1[2][3][4][5][6][7] | 129 (ACTH release)[4][6] | 40.1%[8] |
| Antalarmin | ~3[9] | pKb = 9.19 (cAMP)[10] | Not explicitly found for rats, 19% in macaques[10][11][12] |
| Emicerfont (GW876008) | 66[1][2][13][14] | Kd = 72.4 (cAMP production) | Data not readily available |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods for evaluating these compounds, the following diagrams illustrate the CRF1 receptor signaling pathway and a typical experimental workflow for assessing antagonist efficacy.
Caption: The CRF1 receptor signaling cascade, a target for antagonists like this compound.
Caption: A generalized workflow for the preclinical evaluation of CRF1 receptor antagonists.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize CRF1 antagonists.
CRF1 Receptor Binding Assay (Radioligand Displacement)
This assay determines the affinity of a test compound for the CRF1 receptor by measuring its ability to displace a radiolabeled ligand.
1. Membrane Preparation:
-
Tissues (e.g., rat frontal cortex) or cells expressing the human CRF1 receptor (e.g., IMR-32 cells) are homogenized in a cold assay buffer (e.g., 50 mM Hepes, 10 mM MgCl2, 2 mM EGTA, pH 7.0) containing protease inhibitors.[15]
-
The homogenate is centrifuged, and the resulting pellet is washed and resuspended in the assay buffer.[15] Protein concentration is determined using a standard method like the BCA assay.[16]
2. Binding Reaction:
-
The membrane preparation is incubated with a specific radioligand, such as [125I]ovine-CRF or [125I]sauvagine, at a concentration near its Kd value.[9][15]
-
A range of concentrations of the test compound (e.g., this compound) is added to compete with the radioligand for binding to the CRF1 receptor.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled CRF ligand.
-
The reaction is incubated at room temperature for a set period (e.g., 2 hours) to reach equilibrium.[15]
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, separating the bound from the free radioligand.[15]
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.[15]
-
The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis.
cAMP Functional Assay
This assay measures the ability of a CRF1 antagonist to inhibit the production of cyclic AMP (cAMP) stimulated by a CRF agonist, providing a measure of its functional antagonism.
1. Cell Culture and Plating:
-
A cell line endogenously expressing or recombinantly overexpressing the CRF1 receptor (e.g., human Y-79 retinoblastoma cells, CHO-K1 cells) is cultured under standard conditions.[1][17]
-
Cells are seeded into multi-well plates and allowed to adhere.
2. Antagonist and Agonist Treatment:
-
The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[18]
-
Cells are pre-incubated with varying concentrations of the test antagonist (e.g., this compound) for a defined period.
-
A CRF agonist (e.g., ovine CRF) is then added at a concentration that elicits a submaximal response (e.g., EC80) and incubated for a further period (e.g., 30 minutes at 37°C).[17]
3. cAMP Measurement:
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a competitive immunoassay, such as a Homogeneous Time Resolved Fluorescence (HTRF) assay or an ELISA.[18][19]
4. Data Analysis:
-
The concentration of the antagonist that causes a 50% inhibition of the agonist-induced cAMP production (IC50) is determined using non-linear regression.
In Vivo Defensive Withdrawal Test in Rats
This behavioral model assesses the anxiolytic-like effects of a compound by measuring its ability to reduce defensive behaviors in a novel, potentially threatening environment.
1. Apparatus:
-
The apparatus consists of a brightly lit open field with a small, dark chamber attached to one wall.
2. Procedure:
-
Rats are administered the test compound (e.g., this compound, 10 mg/kg, p.o.) or vehicle at a specified time before the test.
-
Each rat is placed in the open field, and its behavior is recorded for a set duration (e.g., 15 minutes).[20]
-
Key behaviors measured include the latency to emerge from the chamber, the total time spent in the open field, and the number of entries into the open field.
3. Data Analysis:
-
An increase in the time spent in the open field and the number of emergences from the chamber, along with a decrease in the latency to emerge, are indicative of an anxiolytic-like effect.
-
Statistical analysis is performed to compare the behavior of the drug-treated group with the vehicle-treated group.
Discussion of Comparative Data
This compound demonstrates high potency, with a binding affinity of 1.0 nM and a functional IC50 of 4.9 nM in a cAMP assay.[1] This positions it as one of the more potent CRF1 antagonists among the compounds compared. Pexacerfont also shows high affinity (IC50 = 6.1 nM) but appears less potent in functional assays that measure the inhibition of ACTH release (IC50 = 129 nM).[3][4][6] Antalarmin exhibits a strong binding affinity (IC50 of ~3 nM) and functional antagonism.[9][10] Emicerfont displays a lower binding affinity (IC50 = 66 nM) compared to the other compounds.[1][2][13][14]
In terms of pharmacokinetics in rats, this compound has good oral bioavailability (52%).[2] Pexacerfont also shows reasonable oral bioavailability in rats (40.1%).[8] While direct oral bioavailability data in rats for Antalarmin was not readily found, a study in macaques showed 19% oral bioavailability.[10][11][12]
The in vivo efficacy of these compounds has been demonstrated in various animal models of anxiety and depression. For instance, both this compound and Pexacerfont have shown anxiolytic-like effects in the defensive withdrawal and elevated plus maze models in rats, respectively.[1][4][6]
It is important to note that despite promising preclinical data, the clinical development of many CRF1 antagonists has been challenging, with several compounds failing to demonstrate efficacy in phase II/III trials for indications such as generalized anxiety disorder and major depression.[21] The reasons for this translational gap are likely multifaceted and continue to be an area of active research.
References
- 1. crf1 — TargetMol Chemicals [targetmol.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pexacerfont | CAS 459856-18-9 | Cayman Chemical | Biomol.com [biomol.com]
- 5. environmental-expert.com [environmental-expert.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. adooq.com [adooq.com]
- 8. Toxicity of Pexacerfont, a Corticotropin-Releasing Factor Type 1 Receptor Antagonist, in Rats and Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 10. Antalarmin - Wikipedia [en.wikipedia.org]
- 11. pnas.org [pnas.org]
- 12. Oral administration of a corticotropin-releasing hormone receptor antagonist significantly attenuates behavioral, neuroendocrine, and autonomic responses to stress in primates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. Synthesis and Evaluation of Candidate PET Radioligands for Corticotropin-Releasing Factor Type-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 18. resources.revvity.com [resources.revvity.com]
- 19. Hi-Affi™ In Vitro Cell based CRF Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 20. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Don’t stress about CRF: Assessing the translational failures of CRF1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to BMS-665053 and Antalarmin in Preclinical Anxiety Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent Corticotropin-Releasing Factor Receptor 1 (CRF1) antagonists, BMS-665053 and antalarmin, with a focus on their evaluation in preclinical anxiety studies. Both compounds target a key receptor in the body's stress response, making them significant molecules of interest in the development of novel anxiolytics.
Mechanism of Action: Targeting the Central Stress Response
Both this compound and antalarmin exert their effects by antagonizing the CRF1 receptor. This receptor is a critical component of the hypothalamic-pituitary-adrenal (HPA) axis, the body's central stress response system. By blocking the action of corticotropin-releasing factor (CRF) at this receptor, these antagonists can mitigate the downstream physiological and behavioral effects of stress, including anxiety-like behaviors.
Caption: Experimental workflow for the Elevated Plus Maze test.
Defensive Withdrawal
This paradigm assesses anxiety by measuring an animal's natural tendency to avoid a brightly lit, open environment.
-
Apparatus: A circular open field with a small, enclosed chamber at one end.
-
Procedure:
-
The animal is placed in the open field.
-
The latency to enter the enclosed chamber and the total time spent within the chamber are recorded over a defined period.
-
-
Drug Administration: Antalarmin or vehicle is administered prior to the test.
[1]### Summary and Future Directions
The available data indicate that both this compound and antalarmin are potent CRF1 receptor antagonists. Antalarmin has been shown to have clear anxiolytic-like effects in a variety of preclinical models, reducing both behavioral and physiological responses to stress.
The significant gap in the literature is the absence of published in vivo anxiety data for this compound. While its in vitro potency is established, its efficacy in animal models of anxiety, as well as its pharmacokinetic and safety profiles, remain to be publicly detailed. Future research, including head-to-head comparative studies, would be invaluable for the field. Such studies would allow for a more direct comparison of the therapeutic potential of these two CRF1 antagonists and would help to guide the development of the next generation of anxiolytic medications. Researchers are encouraged to investigate the in vivo anxiolytic profile of this compound to provide a more complete picture of its potential as a therapeutic agent.
References
Unveiling the Potency of BMS-665053: A Comparative Guide to its Activity as a CRF1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activity of BMS-665053, a potent and selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). Understanding the cross-validated activity of this compound in various cellular contexts is crucial for its evaluation as a potential therapeutic agent for stress-related disorders. This document summarizes key experimental data, outlines detailed protocols for assessing its activity, and visualizes the underlying signaling pathways and experimental workflows.
Quantitative Activity of this compound
This compound is a high-affinity antagonist for the CRF1 receptor.[1] Its primary mechanism of action involves the inhibition of CRF-stimulated intracellular signaling pathways. The most well-characterized downstream effect of CRF1 receptor activation is the production of cyclic adenosine monophosphate (cAMP).
The following table summarizes the known in vitro activity of this compound. It is important to note that while the compound has been extensively studied, detailed cross-validation of its activity in a wide range of publicly documented cell lines is limited. The data presented here is based on available information.
| Cell Line | Assay Type | Measured Activity (IC50) | Reference |
| Human Y-79 Retinoblastoma | CRF1 Receptor Binding | 1.0 nM | [1] |
| Human Y-79 Retinoblastoma | CRF-stimulated cAMP Production | 4.9 nM | [1] |
| CHO-K1 (Rat, Dog, Cynomolgus Monkey, Human CRF1) | cAMP Inhibition | Data not publicly available for this compound. A representative CRF1/CRF2 antagonist showed IC50 values of 0.85, 1.3, 1, and 0.74 nM, respectively. | [2] |
| HEK293 (Human CRF1) | cAMP Accumulation | Data not publicly available for this compound. A novel thiazolo[4,5-d] pyrimidine analog (M43) demonstrated potent antagonism in this cell line. | [3] |
Note: The lack of publicly available IC50 values for this compound in commonly used cell lines like CHO-K1 and HEK293 expressing the CRF1 receptor highlights a current data gap. The provided data for other antagonists serves to offer a comparative context for the potency of CRF1 inhibition in these systems.
Signaling Pathway of CRF1 Receptor and Inhibition by this compound
The CRF1 receptor is a G-protein coupled receptor (GPCR) that, upon binding its endogenous ligand Corticotropin-Releasing Factor (CRF), primarily couples to the Gs alpha subunit. This initiates a signaling cascade that activates adenylyl cyclase, leading to an increase in intracellular cAMP levels. cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to the physiological responses associated with stress. This compound acts as a competitive antagonist at the CRF1 receptor, blocking the binding of CRF and thereby inhibiting this signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of compound activity. Below are protocols for two key experiments used to characterize CRF1 receptor antagonists.
CRF1 Receptor Binding Assay
This assay determines the affinity of a compound for the CRF1 receptor by measuring its ability to displace a radiolabeled ligand.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture cells expressing the CRF1 receptor (e.g., Y-79, HEK293-CRF1, CHO-CRF1) to confluency.
-
Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer.
-
-
Binding Reaction:
-
In a 96-well plate, add the cell membrane preparation.
-
Add a constant concentration of a radiolabeled CRF1 receptor ligand (e.g., [125I]-Sauvagine).
-
Add varying concentrations of the test compound (this compound) or a known CRF1 antagonist (for positive control).
-
For determining non-specific binding, add a high concentration of a non-labeled CRF analog.
-
Incubate the plate at a controlled temperature (e.g., room temperature) for a defined period (e.g., 2 hours) to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
CRF-Stimulated cAMP Production Assay
This functional assay measures the ability of a compound to inhibit the increase in intracellular cAMP levels induced by CRF.
Methodology:
-
Cell Culture:
-
Plate cells endogenously or recombinantly expressing the CRF1 receptor (e.g., Y-79, HEK293-CRF1, CHO-CRF1) in a 96-well plate and grow to a desired confluency.
-
-
Compound Incubation:
-
Pre-incubate the cells with varying concentrations of the test compound (this compound) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
-
CRF Stimulation:
-
Add a fixed concentration of CRF (typically at its EC80 concentration to ensure a robust signal) to stimulate the CRF1 receptors.
-
Incubate for a specific time (e.g., 30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the cAMP concentration for each sample from the standard curve.
-
Plot the percentage of inhibition of the CRF-stimulated cAMP response against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the maximal CRF-stimulated response) using non-linear regression.
-
Conclusion
References
Head-to-Head Comparison: BMS-665053 and NBI-35965 in CRF1 Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prominent small molecule corticotropin-releasing factor 1 (CRF1) receptor antagonists: BMS-665053 and NBI-35965. Both compounds have been investigated for their potential in treating stress-related disorders, such as anxiety and depression, by blocking the action of corticotropin-releasing factor (CRF) at its primary receptor in the central nervous system. This document summarizes their performance based on available experimental data, outlines common experimental protocols, and visualizes key pathways and workflows.
Mechanism of Action: Targeting the CRF1 Receptor
Both this compound and NBI-35965 are selective antagonists of the CRF1 receptor. The binding of CRF to the CRF1 receptor, a G-protein coupled receptor, initiates a signaling cascade that results in the production of cyclic adenosine monophosphate (cAMP) and the activation of downstream stress responses. By competitively binding to the CRF1 receptor, these antagonists block the binding of endogenous CRF, thereby inhibiting the downstream signaling pathway and mitigating the physiological responses to stress.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and NBI-35965, providing a direct comparison of their in vitro and in vivo properties.
Table 1: In Vitro Receptor Binding and Functional Activity
| Parameter | This compound | NBI-35965 |
| Target | CRF1 Receptor | CRF1 Receptor |
| Binding Affinity (IC50) | 1.0 nM[1][2] | Not explicitly reported as IC50 |
| Binding Affinity (Ki) | Not explicitly reported as Ki | ~4 nM[3][4][5][6] |
| Functional Activity (cAMP Inhibition IC50) | 4.9 nM (in human Y-79 retinoblastoma cells)[1][2] | Not explicitly reported as IC50 |
| Functional Activity (pIC50 for cAMP inhibition) | Not reported | 7.1[4][5][6] |
| Selectivity (CRF1 vs. CRF2) | No affinity for CRF2[7] | No binding affinity for CRF2[3][4] |
Table 2: In Vivo Pharmacokinetics in Rats
| Parameter | This compound | NBI-35965 |
| Oral Bioavailability (F) | 52%[7] | 34%[4][8] |
| Half-life (t1/2) | Not explicitly reported | 12 hours[4][8] |
| Volume of Distribution (Vd) | Not explicitly reported | 17.8 L/kg[4][8] |
| Plasma Clearance (CL) | Not explicitly reported | 17 mL/min/kg[4][8] |
| Maximal Plasma Concentration (Cmax) | Not explicitly reported | 560 ng/mL (at 1 hour post-dose)[4][8] |
| Brain Penetration | Anxiolytic efficacy observed in vivo suggests brain penetration[7] | Yes, mean maximal brain concentration of 700 ng/g[4][8] |
Experimental Protocols
While detailed, step-by-step protocols for the specific studies involving this compound and NBI-35965 are proprietary, the following sections describe the general methodologies for the key experiments cited.
CRF1 Receptor Binding Assay
This assay is designed to determine the affinity of a compound for the CRF1 receptor.
Methodology:
-
Preparation of Receptor Source: Cell membranes are prepared from a cell line stably expressing the human CRF1 receptor.
-
Competitive Binding: The cell membranes are incubated with a constant concentration of a radiolabeled CRF analog (e.g., [125I]sauvagine) and varying concentrations of the test compound (this compound or NBI-35965).
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, which corresponds to the amount of radioligand bound to the receptor, is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This can be converted to a binding affinity constant (Ki).
cAMP Accumulation Assay
This functional assay measures the ability of a compound to inhibit the CRF-stimulated production of cyclic AMP (cAMP).
Methodology:
-
Cell Culture: A suitable cell line expressing the CRF1 receptor (e.g., human Y-79 retinoblastoma cells) is cultured in appropriate media.
-
Compound Incubation: The cells are pre-incubated with varying concentrations of the antagonist (this compound or NBI-35965).
-
CRF Stimulation: The cells are then stimulated with a fixed concentration of CRF to induce cAMP production.
-
Cell Lysis: After a defined incubation period, the cells are lysed to release the intracellular cAMP.
-
cAMP Quantification: The concentration of cAMP in the cell lysate is measured using a variety of methods, such as Homogeneous Time-Resolved Fluorescence (HTRF), enzyme-linked immunosorbent assay (ELISA), or radioimmunoassay.
-
Data Analysis: The results are used to generate a dose-response curve and calculate the IC50 value, representing the concentration of the antagonist that inhibits 50% of the CRF-stimulated cAMP production.
Conclusion
Both this compound and NBI-35965 are potent and selective CRF1 receptor antagonists. Based on the available data, this compound exhibits a slightly higher in vitro binding affinity (IC50 of 1.0 nM) compared to the reported Ki of ~4 nM for NBI-35965. In terms of pharmacokinetics in rats, this compound demonstrates higher oral bioavailability (52%) than NBI-35965 (34%). However, NBI-35965 has a reported half-life of 12 hours and confirmed brain penetration.
The choice between these compounds for research purposes may depend on the specific experimental design. For instance, the higher oral bioavailability of this compound might be advantageous for certain in vivo studies, while the well-characterized pharmacokinetic profile of NBI-35965, including its brain concentration, could be beneficial for others. Further head-to-head studies would be necessary to definitively determine the superior compound for specific therapeutic applications.
References
- 1. Brain pharmacokinetics of a nonpeptidic corticotropin-releasing factor receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. NBI 35965 hydrochloride | CRFR | 1782228-59-4 | Invivochem [invivochem.com]
- 5. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in small molecule antagonists of the corticotropin-releasing factor type-1 receptor-focus on pharmacology and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the In Vitro Efficacy of CRF1 Receptor Antagonists: Evaluating BMS-665053 in Context
Absence of direct cross-laboratory reproducibility studies for BMS-665053 necessitates a comparative approach with other well-characterized Corticotropin-Releasing Factor 1 (CRF1) receptor antagonists. This guide provides available data for this compound alongside a summary of findings for alternative compounds, offering a broader perspective for researchers in drug development.
Due to a lack of publicly available independent studies on this compound, a direct assessment of the reproducibility of its effects across different laboratories is not feasible at this time. The primary data for this compound originates from manufacturer information, which references a publication focused on the compound's synthesis rather than its detailed biological characterization.
To provide a valuable resource for researchers, this guide presents the available data for this compound and compares it with a selection of other well-documented CRF1 receptor antagonists. This comparative analysis offers a context for this compound's potency and provides insights into the broader landscape of CRF1 receptor-targeted drug discovery.
Comparative Efficacy of CRF1 Receptor Antagonists
The following tables summarize the in vitro potency of this compound and other notable CRF1 receptor antagonists. The data is presented as IC50 values, which represent the concentration of the antagonist required to inhibit 50% of the binding of a radioligand or the functional response of the receptor.
Table 1: CRF1 Receptor Binding Affinity
| Compound | Organism/Cell Line | IC50 (nM) | Reference |
| This compound | Human | 1.0 | Manufacturer Data |
| Pexacerfont (BMS-562086) | Human | 6.1 ± 0.6 | [1] |
| NBI-34041 | Human | 58.9 (Kᵢ = 4.0) | [2] |
| Emicerfont (GW876008) | Human | 66 | [3] |
| Antalarmin | Rat Cortex | Kᵢ = 3.7 | [4] |
| BMS-763534 | Human | 0.4 | [5] |
Table 2: Inhibition of CRF-Stimulated cAMP Production
| Compound | Cell Line | IC50 (nM) | Reference |
| This compound | Human Y-79 Retinoblastoma | 4.9 | Manufacturer Data |
| Pexacerfont (BMS-562086) | Pituitary Cell Culture (ACTH release) | 129 | |
| NBI-34041 | Not Specified | ~60 | [2] |
Experimental Methodologies
To aid in the design and interpretation of experiments, detailed protocols for the key assays used to characterize CRF1 receptor antagonists are provided below. These are generalized procedures based on common practices in the field.
CRF1 Receptor Binding Assay (Competitive Radioligand Binding)
This assay measures the ability of a test compound to displace a radiolabeled ligand from the CRF1 receptor.
Materials:
-
Cell Membranes: Membranes prepared from cells recombinantly expressing the human CRF1 receptor.
-
Radioligand: Typically [¹²⁵I]-Tyr⁰-Sauvagine or another high-affinity CRF1 receptor agonist/antagonist.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA, pH 7.4.
-
Test Compound: this compound or other antagonists at various concentrations.
-
Non-specific Binding Control: A high concentration of a known CRF1 receptor ligand (e.g., 1 µM unlabeled CRF).
-
Filtration System: Glass fiber filters and a vacuum manifold.
-
Scintillation Counter: For detecting radioactivity.
Procedure:
-
In a multi-well plate, combine the cell membranes, radioligand, and either assay buffer (for total binding), the test compound, or the non-specific binding control.
-
Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through the glass fiber filters using the vacuum manifold. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound by plotting the percentage of specific binding against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.
Functional Antagonism Assay (cAMP Accumulation)
This assay measures the ability of a test compound to inhibit the increase in intracellular cyclic AMP (cAMP) stimulated by a CRF1 receptor agonist.
Materials:
-
Whole Cells: A cell line endogenously or recombinantly expressing the CRF1 receptor (e.g., human Y-79 retinoblastoma cells).
-
CRF1 Receptor Agonist: e.g., Corticotropin-releasing factor (CRF).
-
Test Compound: this compound or other antagonists at various concentrations.
-
Phosphodiesterase (PDE) Inhibitor: e.g., IBMX, to prevent the degradation of cAMP.
-
Cell Lysis Buffer.
-
cAMP Detection Kit: e.g., HTRF, ELISA, or other commercially available kits.
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere.
-
Pre-incubate the cells with the test compound at various concentrations in the presence of a PDE inhibitor for a specified time (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of a CRF1 receptor agonist (typically the EC₈₀ concentration).
-
Incubate for a further period (e.g., 30 minutes) to allow for cAMP production.
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a suitable detection kit.
-
Determine the IC50 value of the antagonist by plotting the percentage of agonist-stimulated cAMP production against the log concentration of the antagonist and fitting the data to a sigmoidal dose-response curve.
Visualizing Key Processes
To further clarify the mechanisms and workflows discussed, the following diagrams are provided.
CRF1 Receptor Signaling Pathway
General Experimental Workflow
References
A Comparative Guide to the In Vivo Anxiolytic Properties of BMS-665053
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anxiolytic properties of BMS-665053, a Corticotropin-Releasing Factor 1 (CRF1) receptor antagonist, with other established anxiolytic agents. The information presented is based on available preclinical experimental data and is intended to inform further research and development in the field of anxiety therapeutics.
Introduction to this compound and its Mechanism of Action
This compound is a potent and selective antagonist of the Corticotropin-Releasing Factor 1 (CRF1) receptor.[1][2][3][4] The CRF system is a critical mediator of the body's neuroendocrine, autonomic, and behavioral responses to stress.[1][2][4] Dysregulation of the CRF system, particularly hyperactivity of CRF1 receptor signaling, has been strongly implicated in the pathophysiology of anxiety and depressive disorders.[1][2][3]
By blocking the CRF1 receptor, this compound is designed to attenuate the anxiogenic (anxiety-producing) effects of endogenous CRF. This mechanism of action offers a targeted approach to treating anxiety disorders, potentially with a different side-effect profile compared to traditional anxiolytics that act on neurotransmitter systems like GABA and serotonin. Preclinical studies have demonstrated the anxiolytic-like efficacy of CRF1 receptor antagonists in various animal models of anxiety, particularly under stressed conditions.[5]
Comparative Anxiolytic Performance
Direct comparative in vivo studies for this compound in widely used, standardized anxiety models such as the elevated plus-maze, light/dark box, and open field test are not extensively available in the public domain. However, the anxiolytic potential of this compound can be inferred from its mechanism of action and the performance of other CRF1 receptor antagonists in these assays. This section compares the known or expected anxiolytic profile of this compound with established anxiolytic drugs for which there is a wealth of preclinical data.
Alternative Anxiolytic Agents:
-
Diazepam (Benzodiazepine): A positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of GABA.
-
Buspirone (Azapirone): A partial agonist of the 5-HT1A serotonin receptor.
-
Pregabalin (Alpha-2-delta ligand): Binds to the α2δ subunit of voltage-gated calcium channels, modulating neurotransmitter release.
Quantitative Data Summary:
The following tables summarize representative quantitative data for the alternative anxiolytic agents in standard preclinical models of anxiety. While specific data for this compound is not available for direct comparison in these tables, it is anticipated that an effective dose of this compound would produce an increase in the time spent in the open arms of the elevated plus-maze, an increase in the time spent in the light compartment of the light/dark box, and an increase in the time spent in the center of the open field arena, all indicative of an anxiolytic effect.
Table 1: Elevated Plus-Maze (EPM)
| Compound | Dose | Species | Key Finding |
| Diazepam | 1-2 mg/kg | Rat | Significant increase in the percentage of time spent in and entries into the open arms. |
| Buspirone | 1 mg/kg | Mouse | Increase in time spent in the open arms. |
| Pregabalin | 10-30 mg/kg | Rat | Dose-dependent increase in open arm time and entries. |
Table 2: Light/Dark Box Test
| Compound | Dose | Species | Key Finding |
| Diazepam | 1 mg/kg | Mouse | Significant increase in time spent in the light compartment. |
| Buspirone | 1-5 mg/kg | Mouse | Increase in time spent in the light compartment and number of transitions. |
| Pregabalin | 10-100 mg/kg | Rat | Dose-dependent increase in time spent in the light compartment. |
Table 3: Open Field Test
| Compound | Dose | Species | Key Finding |
| Diazepam | 2 mg/kg | Mouse | Increase in time spent in the center of the arena.[6] |
| Buspirone | 1 mg/kg | Mouse | Increase in center time and locomotion. |
| Pregabalin | 30 mg/kg | Rat | Increase in time spent in the center and number of center entries. |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below. These protocols are standardized and widely used in the field of behavioral neuroscience to assess anxiety-like behavior in rodents.
Elevated Plus-Maze (EPM) Test
Objective: To assess anxiety-like behavior by measuring the conflict between the natural tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by walls.
Procedure:
-
Animals are habituated to the testing room for at least 30 minutes prior to the test.
-
Each animal is placed in the center of the maze, facing an open arm.
-
The animal is allowed to freely explore the maze for a 5-minute session.
-
Behavior is recorded by an overhead video camera and analyzed using tracking software.
-
Key parameters measured include:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
-
An increase in the time spent and/or entries into the open arms is indicative of an anxiolytic effect.
-
The maze is cleaned thoroughly between each trial to eliminate olfactory cues.
Light/Dark Box Test
Objective: To evaluate anxiety-like behavior based on the conflict between the innate aversion of rodents to brightly illuminated areas and their exploratory drive in a novel environment.
Apparatus: A rectangular box divided into a small, dark compartment and a larger, illuminated compartment, with an opening connecting the two.
Procedure:
-
Animals are habituated to the testing room prior to the experiment.
-
Each animal is placed in the center of the illuminated compartment.
-
The animal is allowed to move freely between the two compartments for a 5 to 10-minute session.
-
Behavior is recorded and analyzed using a video tracking system.
-
Key parameters measured include:
-
Time spent in the light compartment.
-
Time spent in the dark compartment.
-
Number of transitions between the two compartments.
-
Latency to first enter the dark compartment.
-
-
An increase in the time spent in the light compartment and the number of transitions are considered indicators of anxiolytic activity.[7]
-
The apparatus is cleaned between each animal.
Open Field Test
Objective: To assess anxiety-like behavior and general locomotor activity in a novel, open environment.
Apparatus: A square arena with high walls to prevent escape.
Procedure:
-
Animals are habituated to the testing room before the test begins.
-
Each animal is placed in the center of the open field arena.
-
The animal is allowed to explore the arena for a predetermined period, typically 5 to 30 minutes.
-
An overhead camera records the animal's movement, which is then analyzed by tracking software.
-
Key parameters measured include:
-
Time spent in the center of the arena.
-
Time spent in the periphery of the arena.
-
Number of entries into the center zone.
-
Total distance traveled.
-
Rearing frequency (a measure of exploratory behavior).
-
-
An increase in the time spent in the center of the arena is indicative of reduced anxiety.[6]
-
The arena is cleaned after each trial.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: CRF1 Receptor Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Anxiolytic Testing
Caption: General workflow for in vivo validation of anxiolytic properties.
References
- 1. researchgate.net [researchgate.net]
- 2. ohsu.edu [ohsu.edu]
- 3. Anxiolytic and anxiogenic drug effects on exploratory activity in an elevated plus-maze: a novel test of anxiety in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Item - Anxiety-like behavior in the light-dark box test. - Public Library of Science - Figshare [plos.figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. Behavioral methods to study anxiety in rodents - PMC [pmc.ncbi.nlm.nih.gov]
BMS-665053: A Potent Tool for Unraveling the Role of the CRF1 Receptor
BMS-665053 has emerged as a highly potent and selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1), positioning it as a valuable tool for researchers investigating the intricacies of the CRF system and its role in stress-related disorders. This guide provides a comparative overview of this compound against other notable CRF1 antagonists, supported by experimental data to aid researchers in selecting the most appropriate tool for their validation studies.
Unveiling the CRF1 Signaling Pathway
The CRF1 receptor, a class B G-protein coupled receptor (GPCR), plays a pivotal role in the body's response to stress. Upon binding of its endogenous ligand, corticotropin-releasing factor (CRF), the receptor activates a signaling cascade, primarily through the Gs alpha subunit. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling pathway is a key target for therapeutic intervention in anxiety, depression, and other stress-related pathologies.
Comparative In Vitro Profile of CRF1 Antagonists
The efficacy of a tool compound is determined by its potency and selectivity. The following table summarizes the in vitro binding affinities and functional activities of this compound in comparison to other well-characterized CRF1 antagonists.
| Compound | Binding Affinity (IC50/Ki, nM) | Functional Activity (IC50, nM) | Selectivity (CRF1 vs CRF2) |
| This compound | 1.0 (IC50) [1] | 4.9 (cAMP inhibition) [1] | Potent and Selective[1] |
| Antalarmin | 0.8 (IC50) | ~9.7 (Ki)[2] | Selective for CRF1 |
| CP-154,526 | 2.7 (Ki)[3][4] | 0.5 (rat hippocampal IC50)[3][4] | >3700-fold vs CRF2[3][4] |
| R121919 (NBI-30775) | 2-5 (Ki)[5] | - | >1000-fold vs CRF2[5] |
| Verucerfont (NBI-77860) | ~6.1 (IC50) | - | >160-fold vs CRF2[6] |
| NBI-34041 | High-affinity | Effective in reducing endocrine responses | Selective for CRF1 |
Note: Data is compiled from various sources and experimental conditions may differ.
This compound demonstrates exceptional potency with a nanomolar IC50 value for CRF1 receptor binding, comparable to or exceeding that of many established antagonists.[1] Its potent inhibition of CRF-stimulated cAMP production further validates its efficacy in blocking the downstream signaling of the receptor.[1]
Experimental Methodologies
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential.
Radioligand Binding Assay
This assay is employed to determine the binding affinity of a compound for the CRF1 receptor.
Protocol Outline:
-
Membrane Preparation: Homogenize cells or tissues expressing the CRF1 receptor to isolate cell membranes.
-
Assay Buffer: Prepare an appropriate buffer to maintain pH and ionic strength.
-
Incubation: Incubate the cell membranes with a fixed concentration of a radiolabeled CRF1 ligand (e.g., [125I]Sauvagine) and varying concentrations of the test compound.
-
Separation: After reaching equilibrium, rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This can be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.
Functional Assay: cAMP Measurement
This assay assesses the ability of a compound to antagonize the functional response of the CRF1 receptor, which is the production of cAMP.
Protocol Outline:
-
Cell Culture: Culture a cell line that endogenously or recombinantly expresses the CRF1 receptor (e.g., human Y-79 retinoblastoma cells).[1]
-
Compound Treatment: Pre-incubate the cells with varying concentrations of the antagonist (e.g., this compound).
-
Stimulation: Stimulate the cells with a fixed concentration of CRF to induce cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA).
-
Data Analysis: Determine the concentration of the antagonist that inhibits 50% of the CRF-stimulated cAMP production (IC50).
In Vivo Validation of CRF1 Antagonists
The ultimate validation of a tool compound lies in its efficacy in relevant in vivo models. While specific in vivo data for this compound is not extensively published, the following are standard animal models used to evaluate the anxiolytic and antidepressant-like effects of CRF1 antagonists.
Elevated Plus Maze (EPM)
The EPM is a widely used model to assess anxiety-like behavior in rodents. The maze consists of two open and two enclosed arms. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.
Forced Swim Test (FST)
The FST is a common model to screen for antidepressant-like activity. Rodents are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured, and antidepressant compounds are expected to decrease this immobility time.
While direct comparative in vivo studies including this compound are awaited, the potent in vitro profile of this compound strongly suggests its utility in probing the physiological and behavioral consequences of CRF1 receptor blockade in these and other animal models. The high potency of this compound may allow for the use of lower doses, potentially reducing off-target effects and providing clearer insights into the specific role of CRF1 in complex behaviors.
Conclusion
This compound stands out as a highly potent and selective CRF1 receptor antagonist. Its robust in vitro activity makes it an excellent tool for researchers aiming to validate the role of the CRF1 receptor in various physiological and pathological processes. While further in vivo characterization will be beneficial, its current profile suggests it is a superior choice for in vitro studies and a promising candidate for in vivo investigations into the complex biology of stress.
References
- 1. Pharmacokinetics, tissue distribution, and metabolism of 17-(dimethylaminoethylamino)-17-demethoxygeldanamycin (NSC 707545) in CD2F1 mice and Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Behavior in the elevated plus maze is differentially affected by testing conditions in rats under and over three weeks of age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effects of weekly or daily exposure to the elevated plus-maze in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing [herbmedpharmacol.com]
A Comparative Benchmarking Guide to Anxiolytic Agents: BMS-665053 and Beyond
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel corticotropin-releasing factor 1 (CRF1) receptor antagonist, BMS-665053, against established anxiolytic drug classes: benzodiazepines, selective serotonin reuptake inhibitors (SSRIs), and the non-benzodiazepine anxiolytic, buspirone. The information herein is supported by preclinical experimental data to assist researchers in evaluating the potential of emerging anxiolytic agents.
Executive Summary
Anxiety disorders represent a significant global health burden, driving the continued search for novel therapeutic agents with improved efficacy and tolerability profiles. This compound is a potent and selective CRF1 receptor antagonist that has demonstrated anxiolytic properties in preclinical models.[1][2] The CRF1 receptor is a key component of the hypothalamic-pituitary-adrenal (HPA) axis and is implicated in the body's response to stress. By blocking this receptor, this compound offers a targeted mechanism of action for mitigating anxiety. This guide benchmarks this compound against traditional anxiolytics, highlighting differences in their mechanisms, preclinical efficacy, and pharmacokinetic profiles.
Mechanism of Action Overview
The therapeutic approach to anxiety is diverse, with different drug classes targeting distinct neurochemical pathways.
-
This compound (CRF1 Receptor Antagonist): this compound acts by blocking the corticotropin-releasing factor 1 (CRF1) receptor, a key mediator of the stress response.[1][2] This mechanism is intended to reduce the downstream effects of stress signaling in the brain, which are often hyperactive in anxiety disorders.
-
Benzodiazepines (e.g., Diazepam): This class of drugs enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to a calming effect on the central nervous system.
-
Selective Serotonin Reuptake Inhibitors (SSRIs) (e.g., Escitalopram): SSRIs work by increasing the levels of serotonin, a neurotransmitter involved in mood regulation, in the synaptic cleft by blocking its reuptake.
-
Buspirone: The mechanism of buspirone is not fully understood but is known to involve partial agonism at serotonin 5-HT1A receptors.
Below is a graphical representation of these distinct signaling pathways.
Preclinical Data Comparison
The following tables summarize key preclinical data for this compound and representative drugs from the comparator classes. Data has been compiled from various sources and direct head-to-head studies are noted where applicable.
In Vitro Receptor Binding and Functional Activity
| Compound | Target | Assay | Potency (IC50/Ki) |
| This compound | Human CRF1 Receptor | Radioligand Binding | ≤ 1.0 nM |
| Human CRF1 Receptor | cAMP Production | 4.9 nM | |
| Diazepam | GABA-A Receptor | Radioligand Binding | ~3-80 nM (varies by subunit) |
| Escitalopram | Serotonin Transporter | Radioligand Binding | ~1-2 nM |
| Buspirone | 5-HT1A Receptor | Radioligand Binding | ~10-30 nM |
In Vivo Anxiolytic Activity
| Compound | Animal Model | Effective Dose (rat, p.o.) | Key Findings |
| This compound | Defensive Withdrawal | 10 mg/kg | Demonstrated anxiolytic efficacy.[1] |
| Diazepam | Elevated Plus Maze | 1-2 mg/kg | Increases time in open arms. |
| Vogel Conflict Test | 2 mg/kg | Increases punished drinking. | |
| Citalopram (SSRI) | Elevated Plus Maze | 10 mg/kg | Comparable to diazepam in increasing open arm time.[3] |
| Buspirone | Elevated Plus Maze | 0.3 mg/kg | Anxiolytic effect in a low, narrow dose range.[4][5] |
| Vogel Conflict Test | 10 mg/kg | Anxiolytic effect in a high, narrow dose range.[4][5] |
Preclinical Pharmacokinetics in Rats
| Compound | Route | Tmax | t1/2 | Oral Bioavailability (F) |
| This compound | p.o. | - | - | 52%[1] |
| Diazepam | i.p. | ~15 min (brain) | ~0.9 h (plasma & brain)[6] | - |
| Escitalopram | - | ~3-4 h | ~27-33 h | ~80% |
| Buspirone | p.o. | < 1 h | ~2-11 h | ~17.5%[7][8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols cited in this guide.
CRF1 Receptor Radioligand Binding Assay
This assay measures the affinity of a test compound for the CRF1 receptor.
-
Preparation of Membranes: Membranes from cells expressing the human CRF1 receptor are prepared.
-
Incubation: The membranes are incubated with a radiolabeled CRF1 receptor ligand (e.g., [125I]oCRF) and varying concentrations of the test compound (e.g., this compound).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
CRF-Stimulated cAMP Accumulation Assay
This functional assay assesses the ability of a compound to antagonize CRF-induced signaling.
-
Cell Culture: Human Y-79 retinoblastoma cells, which endogenously express the CRF1 receptor, are cultured.
-
Incubation: Cells are pre-incubated with various concentrations of the test compound (e.g., this compound).
-
Stimulation: The cells are then stimulated with a fixed concentration of CRF to induce cAMP production.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay (e.g., HTRF or ELISA).
-
Data Analysis: The concentration of the test compound that inhibits 50% of the CRF-stimulated cAMP production (IC50) is calculated.
Defensive Withdrawal Anxiety Test (Rat)
This behavioral model assesses anxiety-like behavior in rats.
-
Apparatus: A test arena with a small, enclosed chamber.
-
Procedure: The rat is placed in the enclosed chamber. The latency to emerge from the chamber and the total time spent in the open area of the arena are measured.
-
Drug Administration: The test compound (e.g., this compound) or vehicle is administered orally prior to the test.
-
Data Analysis: An increase in the time spent in the open area and a decrease in the latency to emerge are indicative of an anxiolytic effect.
Elevated Plus Maze (EPM) Test (Rat)
A widely used model for assessing anxiety-like behavior.
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
-
Procedure: The rat is placed in the center of the maze and allowed to explore for a set period (e.g., 5 minutes).
-
Data Collection: The number of entries into and the time spent in the open and closed arms are recorded.
-
Drug Administration: The test compound or vehicle is administered prior to the test.
-
Data Analysis: Anxiolytic compounds typically increase the proportion of time spent in and the number of entries into the open arms.
Vogel Conflict Test (Rat)
This model assesses the anti-conflict effects of drugs, which is a hallmark of anxiolytic activity.
-
Apparatus: An operant chamber with a drinking spout.
-
Procedure: Water-deprived rats are allowed to drink from the spout. After a set number of licks, a mild electric shock is delivered through the spout, creating a conflict between the motivation to drink and the aversion to the shock.
-
Drug Administration: The test compound or vehicle is administered prior to the test session.
-
Data Analysis: Anxiolytic drugs increase the number of shocks the animals are willing to tolerate to continue drinking.
Concluding Remarks
This compound, as a selective CRF1 receptor antagonist, represents a targeted approach to the treatment of anxiety disorders. Preclinical data indicate its potential as an anxiolytic with a distinct mechanism of action compared to traditional agents. Notably, CRF1 antagonists may offer a more favorable side-effect profile, particularly concerning cognitive impairment, when compared to benzodiazepines.[9] However, the clinical development of CRF1 antagonists has faced challenges, and further research is needed to fully establish their therapeutic utility.[10] This guide provides a foundational comparison to aid in the ongoing evaluation and development of novel anxiolytics.
References
- 1. This compound ≥98% (HPLC) | 1173435-64-7 [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 4. Oral buspirone causes a shift in the dose-response curve between the elevated-plus maze and Vogel conflict tests in Long-Evans rats: relation of brain levels of buspirone and 1-PP to anxiolytic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The pharmacokinetics of diazepam and desmethyldiazepam in rat brain and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Metabolism and disposition of buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of CRF1 receptor antagonists and benzodiazepines in the Morris water maze and delayed non-matching to position tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Don’t stress about CRF: Assessing the translational failures of CRF1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetics of BMS-665053, a CRF1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic properties of BMS-665053, a corticotropin-releasing factor 1 (CRF1) receptor antagonist, with other relevant compounds in its class. The objective is to offer a clear, data-driven comparison to aid in research and development efforts. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided for key cited experiments.
Introduction to this compound and Comparators
This compound is a potent and selective antagonist of the CRF1 receptor, a key component of the hypothalamic-pituitary-adrenal (HPA) axis, which plays a crucial role in the body's response to stress. By blocking the CRF1 receptor, compounds like this compound are being investigated for their therapeutic potential in stress-related disorders such as anxiety and depression. For a comprehensive evaluation, this guide compares the pharmacokinetics of this compound with other notable CRF1 receptor antagonists: Pexacerfont, Antalarmin, and CP-154,526.
Comparative Pharmacokinetic Data in Preclinical Species
The following table summarizes the available pharmacokinetic parameters for this compound and its comparators. The data has been compiled from various preclinical studies, primarily in rats, which are a common model for early pharmacokinetic assessment. It is important to note that direct comparisons should be made with caution, as the data may originate from studies with slight variations in experimental design.
| Parameter | This compound | Pexacerfont | Antalarmin | CP-154,526 | Species | Administration Route |
| Oral Bioavailability (F%) | 52 | 58 | 19.3 | 27 - 37 | Rat, Chimpanzee, Macaque | Oral |
| Peak Plasma Concentration (Cmax) | Data not available | Data not available | 367 ng/mL (at 10 mg/kg) | Data not available | Rat | Oral |
| Time to Peak Concentration (Tmax) | Data not available | Data not available | 0.5 - 1 h (at 10 mg/kg) | Data not available | Rat | Oral |
| Area Under the Curve (AUC) | Data not available | Data not available | Data not available | Data not available | Rat | Oral / IV |
| Elimination Half-life (t1/2) | Data not available | Data not available | 7.8 h | 1.5 h | Macaque, Rat | Oral, IV |
| Clearance (CL) | Data not available | 2 mL/min/kg | 4.5 L/hr/kg | 36 - 82 mL/min/kg | Chimpanzee, Macaque, Rat | IV |
| Volume of Distribution (Vd) | Data not available | Data not available | Data not available | 6.7 - 105 L/kg | Rat | IV, Oral |
Note: The data presented is a compilation from multiple sources and may not be directly comparable due to variations in study design, analytical methods, and species.
Experimental Protocols
To ensure transparency and reproducibility, this section details the typical methodologies employed in the pharmacokinetic studies cited in this guide.
In Vivo Pharmacokinetic Study in Rats (Oral and Intravenous Administration)
1. Animal Models:
-
Male Sprague-Dawley or Wistar rats, typically weighing 200-250g, are used.
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum, except for a pre-dose fasting period for oral studies.
2. Drug Formulation and Administration:
-
Oral (p.o.): The test compound is typically formulated as a suspension or solution in a vehicle such as 0.5% methylcellulose or a mixture of polyethylene glycol (PEG) and water. The formulation is administered via oral gavage at a specific dose volume (e.g., 5-10 mL/kg).
-
Intravenous (i.v.): For intravenous administration, the compound is dissolved in a suitable vehicle, such as saline or a solution containing a solubilizing agent (e.g., DMSO, Solutol). The solution is administered as a bolus injection or a short infusion into a cannulated vein (e.g., jugular or tail vein) at a precise dose volume (e.g., 1-2 mL/kg).
3. Blood Sampling:
-
For rats with indwelling cannulas (e.g., in the jugular vein), serial blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points.
-
Typical time points for an oral study include: pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
For an intravenous study, time points are often more frequent initially: pre-dose, 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and are immediately placed on ice.
4. Plasma Preparation and Storage:
-
The blood samples are centrifuged (e.g., at 3000-4000 rpm for 10-15 minutes at 4°C) to separate the plasma.
-
The resulting plasma is transferred to clean tubes and stored frozen at -20°C or -80°C until analysis.
5. Bioanalytical Method:
-
The concentration of the drug in plasma samples is typically determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
This method involves protein precipitation from the plasma samples, followed by chromatographic separation and mass spectrometric detection of the analyte and an internal standard.
-
The method must be validated for linearity, accuracy, precision, selectivity, and stability.
6. Pharmacokinetic Analysis:
-
The plasma concentration-time data is analyzed using non-compartmental methods with software such as WinNonlin.
-
The following pharmacokinetic parameters are calculated:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure over time.
-
t1/2 (Elimination Half-life): The time required for the plasma concentration to decrease by half.
-
CL (Clearance): The volume of plasma cleared of the drug per unit of time.
-
Vd (Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
F (Oral Bioavailability): The fraction of the orally administered dose that reaches the systemic circulation, calculated as (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100%.
-
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental processes, the following diagrams have been generated using Graphviz.
CRF1 Receptor Signaling Pathway
Caption: Simplified diagram of the primary CRF1 receptor signaling pathway.
Experimental Workflow for a Preclinical Pharmacokinetic Study
Caption: General workflow of a preclinical pharmacokinetic study.
Conclusion
This comparative guide provides an overview of the pharmacokinetic profile of this compound in relation to other CRF1 receptor antagonists. Based on the available preclinical data, this compound demonstrates good oral bioavailability in rats, which is a favorable characteristic for a potential therapeutic agent. However, a comprehensive head-to-head comparison of all pharmacokinetic parameters is challenging due to the fragmented nature of the publicly available data. Further studies with a standardized experimental design across all compounds would be necessary for a definitive comparative assessment. The provided experimental protocols and workflow diagrams offer a foundational understanding of the processes involved in generating such data. This information is intended to support researchers and drug development professionals in their evaluation and advancement of novel CRF1 receptor antagonists.
Safety Operating Guide
Essential Safety and Disposal Guidance for BMS-665053
For researchers, scientists, and drug development professionals handling BMS-665053, a specific Safety Data Sheet (SDS) containing detailed disposal procedures was not publicly available through the conducted searches. It is imperative to obtain the SDS from your chemical supplier before handling and disposing of this compound. The information provided herein is based on general best practices for laboratory chemical waste and should be supplemented with the specific guidance from the supplier-provided SDS.
Summary of Known Compound Data
While specific disposal instructions are pending the SDS, the following physical and chemical properties of this compound have been identified:
| Property | Value |
| Chemical Name | (S)-5-Chloro-1-(1-cyclopropylethyl)-3-(2,6-dichloro-4-(difluoromethoxy)phenylamino)-pyrazin-2(1H)-one |
| CAS Number | 1173435-64-7 |
| Molecular Formula | C₁₆H₁₄Cl₃F₂N₃O₂ |
| Molecular Weight | 424.66 g/mol |
| Appearance | White to light brown powder |
| Solubility | Soluble in DMSO (20 mg/mL) |
| Storage Temperature | Room temperature |
General Laboratory Chemical Disposal Protocol
The following protocol outlines the general steps for the safe disposal of chemical waste, which should be adapted based on the forthcoming information from the this compound-specific Safety Data Sheet.
1. Waste Identification and Segregation:
- Properly identify all waste containing this compound.
- Segregate this compound waste from other chemical waste streams to avoid incompatible mixtures.
- Waste containers must be clearly labeled with the chemical name and primary hazard(s) as identified in the SDS.
2. Personal Protective Equipment (PPE):
- Always wear appropriate PPE when handling chemical waste. This includes, but is not limited to:
- Safety glasses or goggles
- Chemical-resistant gloves
- Lab coat
3. Waste Collection and Storage:
- Use a designated, leak-proof, and compatible container for collecting this compound waste.
- Store the waste container in a well-ventilated, designated hazardous waste accumulation area.
- Keep the container closed except when adding waste.
4. Disposal Request and Pickup:
- Follow your institution's established procedures for hazardous waste disposal.
- This typically involves submitting a waste pickup request to your institution's Environmental Health and Safety (EHS) department.
- Do not dispose of chemical waste down the drain or in regular trash.
Visualizing the Disposal Workflow
The following diagram illustrates a generalized workflow for the proper disposal of laboratory chemical waste.
Caption: General workflow for laboratory chemical waste disposal.
Disclaimer: This information is for guidance purposes only and is not a substitute for the compound-specific Safety Data Sheet (SDS). Always consult the SDS and your institution's Environmental Health and Safety (EHS) department for complete and accurate disposal procedures.
Safeguarding Researchers: A Comprehensive Guide to Handling BMS-665053
For Immediate Implementation: This document provides crucial safety and logistical guidance for laboratory personnel handling the corticotropin-releasing factor-1 (CRF1) receptor antagonist, BMS-665053. Adherence to these protocols is essential for ensuring personal safety and maintaining experimental integrity.
Key Compound Information
A summary of the essential chemical and storage data for this compound is provided below.
| Property | Value | Source |
| Chemical Name | (S)-5-Chloro-1-(1-cyclopropylethyl)-3-(2,6-dichloro-4-(difluoromethoxy)phenylamino)-pyrazin-2(1H)-one | Sigma-Aldrich |
| CAS Number | 1173435-64-7 | Sigma-Aldrich[1] |
| Molecular Formula | C16H14Cl3F2N3O2 | Sigma-Aldrich[1] |
| Molecular Weight | 424.66 g/mol | Sigma-Aldrich[1] |
| Appearance | White to light brown powder | Sigma-Aldrich[1] |
| Storage Temperature | Room temperature | Sigma-Aldrich, MedchemExpress[1][2] |
| Solubility | DMSO (20 mg/mL, clear) | Sigma-Aldrich[1] |
| Storage Class | 13 - Non Combustible Solids | Sigma-Aldrich[1] |
Personal Protective Equipment (PPE)
The following PPE is mandatory for all personnel handling this compound in solid or solution form. This represents a standard Level D protection, suitable for nuisance contamination risk.[3]
| PPE Category | Item | Specification |
| Eye Protection | Safety glasses or chemical splash goggles | ANSI Z87.1-compliant |
| Hand Protection | Nitrile gloves | Chemical-resistant, disposable |
| Body Protection | Laboratory coat | Full-length, buttoned |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area. Use a certified respirator if creating aerosols or handling large quantities. | NIOSH-approved, as needed |
Operational and Disposal Plans
A systematic approach to handling this compound from receipt to disposal is critical for safety.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verification: Confirm that the compound name and CAS number on the label match the order details.
-
Storage: Store the container in a designated, well-ventilated area at room temperature, away from incompatible materials.[1][2]
Handling and Experimental Use
-
Preparation: Before handling, ensure the work area (e.g., chemical fume hood, balance enclosure) is clean and uncluttered. Don all required PPE.
-
Weighing:
-
Perform all weighing operations within a balance enclosure or a chemical fume hood to minimize the risk of inhaling fine powder.
-
Use a dedicated, clean spatula for transferring the solid compound.
-
Close the primary container immediately after dispensing.
-
-
Dissolution:
-
Add the solvent (e.g., DMSO) to the weighed compound slowly and carefully to avoid splashing.
-
If necessary, sonicate or vortex the mixture to ensure complete dissolution. Keep the vial capped during this process.
-
-
Post-Handling:
-
Clean all equipment and the work surface thoroughly after use.
-
Dispose of all contaminated disposables as chemical waste.
-
Remove gloves and lab coat before leaving the laboratory area. Wash hands thoroughly with soap and water.
-
Disposal Plan
-
Solid Waste: All disposable materials that have come into contact with this compound, including pipette tips, microfuge tubes, and gloves, must be disposed of in a designated hazardous chemical waste container.
-
Liquid Waste: Unused solutions of this compound should be collected in a clearly labeled hazardous waste container for liquid organic waste. Do not pour down the drain.
-
Empty Containers: The original container, once empty, should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of as non-hazardous waste.
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
